Technical Whitepaper: N-[(4-nitrophenyl)methyl]aniline in Advanced Organic Synthesis
Executive Summary N-[(4-nitrophenyl)methyl]aniline (commonly known as N-(4-nitrobenzyl)aniline) is a versatile, bifunctional organic intermediate heavily utilized in pharmaceutical development and materials science. Feat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[(4-nitrophenyl)methyl]aniline (commonly known as N-(4-nitrobenzyl)aniline) is a versatile, bifunctional organic intermediate heavily utilized in pharmaceutical development and materials science. Featuring both a reactive secondary amine and a reducible nitroarene moiety, this compound serves as a critical structural scaffold. As a Senior Application Scientist, I have designed this guide to provide researchers with an authoritative, field-proven resource covering the physicochemical profiling, chemoselective synthesis, and downstream applications of this molecule.
Chemical Identity & Physicochemical Profiling
Accurate physicochemical data is the foundation of predictable synthetic behavior. The presence of the electron-withdrawing nitro group significantly modulates the basicity of the adjacent secondary amine, impacting its nucleophilicity in downstream coupling reactions.
Below is the consolidated structural and thermodynamic profile of the compound[1]:
Property
Value
CAS Number
10359-18-9
IUPAC Name
N-[(4-nitrophenyl)methyl]aniline
Molecular Formula
C13H12N2O2
Molecular Weight
228.25 g/mol
Density
1.258 g/cm³
Boiling Point
401°C at 760 mmHg
Flash Point
196.3°C
XLogP3 (Lipophilicity)
3.0
H-Bond Donors / Acceptors
1 / 3
Canonical SMILES
C1=CC=C(C=C1)NCC2=CC=C(C=C2)[O-]
Synthetic Methodologies: The Reductive Amination Paradigm
While N-[(4-nitrophenyl)methyl]aniline can be synthesized via the nucleophilic substitution of 4-nitrobenzyl chloride with aniline, the reductive amination of 4-nitrobenzaldehyde is the preferred, field-proven route. This method avoids over-alkylation (formation of tertiary amines) and offers superior chemoselectivity[2][3].
Step-by-Step Protocol & Mechanistic Causality
1. Imine Condensation (Schiff Base Formation)
Procedure : Combine equimolar amounts (1.0 equiv) of 4-nitrobenzaldehyde and aniline in absolute ethanol. Add a catalytic amount of glacial acetic acid (0.1 equiv). Stir at room temperature for 2–4 hours.
Causality : Ethanol is selected as a protic solvent to stabilize the transition states during proton transfer. The acetic acid acts as a mild Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the aniline (which would kill its nucleophilicity).
Self-Validating Control (IPC) : Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a bright yellow spot indicative of the highly conjugated Schiff base intermediate.
2. Chemoselective Reduction
Procedure : Cool the reaction mixture to 0–5°C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 equiv) in small portions over 30 minutes.
Causality : Strict temperature control (0–5°C) is critical. The nitro group is susceptible to reduction under harsh conditions. By keeping the temperature low and using a mild hydride donor like NaBH₄, the reduction is kinetically restricted to the polarized C=N double bond, leaving the -NO₂ group intact.
Self-Validating Control (IPC) : The vibrant yellow color of the imine will rapidly fade to a pale yellow/colorless solution as the conjugation is broken upon reduction to the secondary amine.
3. Workup and Isolation
Procedure : Quench the excess hydride with dropwise addition of water. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify via recrystallization from hot ethanol.
Mechanistic Pathway Visualization
Fig 1: Chemoselective reductive amination pathway of N-[(4-nitrophenyl)methyl]aniline.
Applications in Advanced Drug Development
N-[(4-nitrophenyl)methyl]aniline is highly prized in medicinal chemistry as a precursor for complex heterocyclic systems.
VEGFR-2 Inhibitors & Anti-Cancer Agents:
The compound's structure allows for sequential functionalization. The nitro group can be catalytically reduced (e.g., using Pd/C and H₂) to yield a primary amine, transforming the molecule into an unsymmetrical diamine. This diamine is a classic precursor for the synthesis of 2-aryl benzimidazoles . Recent pharmacological studies have demonstrated that appropriately substituted 2-phenyl benzimidazole derivatives synthesized from this scaffold act as potent multi-target receptor kinase inhibitors. Specifically, they exhibit outstanding inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to significant anti-breast cancer activity (e.g., against the MCF-7 cell line) with IC₅₀ values in the low micromolar to nanomolar range[4].
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met:
¹H NMR (400 MHz, CDCl₃) : A distinct singlet integrating to 2H will appear at approximately δ 4.45 ppm , corresponding to the benzylic methylene bridge (-CH₂-). The secondary amine proton (-NH-) typically manifests as a broad singlet near δ 4.10 ppm . The para-substituted nitrobenzene ring will display a classic AA'BB' splitting pattern (two doublets) in the downfield region (δ 7.50–8.20 ppm ) due to the deshielding effect of the nitro group.
FT-IR (KBr Pellet) : The presence of the intact nitro group is confirmed by strong asymmetric and symmetric -NO₂ stretching bands at ~1520 cm⁻¹ and ~1345 cm⁻¹ . A sharp, distinct N-H stretching band for the secondary amine will be visible at ~3410 cm⁻¹ .
References
LookChem Chemical Database
Title: N-(4-nitrobenzyl)aniline | 10359-18-9 Chemical Properties
Source: LookChem
URL:[Link]
ResearchGate Publications
Title: Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity
Source: ResearchGate
URL:[Link]
Molaid Reaction Database
Title: Cobalt(II) Phthalocyanine-Catalyzed Highly Chemoselective Reductive Amination of Carbonyl Compounds in a Green Solvent
Source: Molaid
URL: [Link]
Molaid Reaction Database
Title: Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis
Source: Molaid
URL: [Link]
Crystal Structure and Supramolecular Assembly of N-[(4-Nitrophenyl)methyl]aniline Derivatives: A Technical Whitepaper
Executive Summary N-[(4-nitrophenyl)methyl]aniline—commonly referred to as N-(4-nitrobenzyl)aniline—and its substituted derivatives represent a highly versatile class of pharmacophores in medicinal chemistry and organic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[(4-nitrophenyl)methyl]aniline—commonly referred to as N-(4-nitrobenzyl)aniline—and its substituted derivatives represent a highly versatile class of pharmacophores in medicinal chemistry and organic synthesis[1]. The structural duality of these molecules, which feature both a strong hydrogen-bond accepting nitro group and a hydrogen-bond donating secondary amine, makes them excellent candidates for studying predictable supramolecular self-assembly.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the synthetic, crystallization, and crystallographic workflows required to elucidate the 3D architecture of this compound class. To provide concrete, authoritative grounding, this guide utilizes the well-documented derivative 4-Methoxy-N-(4-nitrobenzyl)aniline (CCDC 877172) as our primary crystallographic case study[2].
Chemical Profile and Synthetic Methodology
Before structural elucidation can occur, high-purity material must be synthesized and crystallized. The parent scaffold and its methoxy-derivative share similar physicochemical properties that dictate our handling protocols.
Computed Chemical Properties
Understanding the baseline properties is critical for designing downstream purification and crystallization solvent systems[3].
Property
Value (4-Methoxy Derivative)
Mechanistic Implication
Molecular Formula
C₁₄H₁₄N₂O₃
Base scaffold for crystallographic modeling.
Molecular Weight
258.27 g/mol
Determines stoichiometric calculations.
XLogP3-AA
3.2
Indicates moderate lipophilicity; requires non-polar anti-solvents for crystallization.
H-Bond Donors
1 (Secondary Amine)
Primary driver for intermolecular dimerization.
H-Bond Acceptors
4 (Nitro, Methoxy, Amine)
Facilitates extended 1D and 3D lattice networks.
Rotatable Bonds
4
Allows conformational flexibility during crystal packing.
Causality Insight: Direct alkylation of anilines with 4-nitrobenzyl halides frequently suffers from over-alkylation, yielding unwanted tertiary amines. To ensure absolute chemoselectivity, we employ a reductive amination pathway. By isolating the reaction through an imine intermediate, we guarantee the exclusive formation of the secondary amine[1].
Imine Condensation: Combine equimolar amounts of 4-nitrobenzaldehyde and the target aniline (e.g., p-anisidine) in absolute ethanol. Reflux for 2–4 hours.
Intermediate Validation (Self-Validating Checkpoint): Monitor via TLC (UV active at 254 nm). The reaction is complete when the aldehyde spot disappears. Crucially, an aliquot analyzed by ¹H-NMR should show a distinct imine proton singlet at ~8.4 ppm.
Reduction: Cool the mixture to 0 °C. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄). The low temperature prevents the reduction of the nitro group.
Quenching & Extraction: Quench with saturated NaHCO₃ to neutralize borate complexes. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Figure 1: Optimized synthetic and crystallization workflow for N-[(4-nitrophenyl)methyl]aniline.
Protocol: Dissolve the purified compound in a minimum volume of ethyl acetate (EtOAc). Place the vial inside a larger chamber containing hexane (vapor diffusion) or layer hexane directly on top (liquid diffusion).
Causality: EtOAc provides necessary solvation for the polar nitro and amine moieties. The slow diffusion of non-polar hexane gradually lowers the dielectric constant of the medium. This slow, controlled reduction in solubility promotes the nucleation of highly ordered, single-domain crystals[2].
Validation Checkpoint: Ideal crystals should exhibit sharp extinction under cross-polarized light, indicating a single domain free of macroscopic twinning.
SCXRD Data Collection and Refinement
Mounting: Mount a suitable crystal (e.g., 0.3 × 0.2 × 0.1 mm) on a glass fiber or cryoloop using paratone oil.
Data Collection: Utilize a diffractometer (e.g., Oxford Diffraction Xcalibur) equipped with Mo Kα radiation (λ = 0.71073 Å) at 293 K[2].
Absorption Correction: Mechanistic necessity: Because these organic derivatives often crystallize as plates or needles, the X-ray path length varies drastically depending on orientation. An empirical multi-scan absorption correction (e.g., CrysAlis RED) is mandatory to mitigate systematic intensity errors and ensure the accurate refinement of anisotropic thermal ellipsoids[2].
Refinement: Solve the structure using Direct Methods (SHELXS/SHELXT) and refine via full-matrix least-squares on F² (SHELXL).
Structural Elucidation: The Case of 4-Methoxy-N-(4-nitrobenzyl)aniline
Based on authoritative crystallographic data (CCDC 877172), the compound crystallizes in the monoclinic system, space group
The 3D conformation of the molecule is dictated by a delicate balance of electronic conjugation and steric relief:
Nitro Group Coplanarity: The dihedral angle between the nitro group and its parent benzene ring is a mere 1.70 (2)° [2]. Causality: This near-perfect coplanarity maximizes
-orbital overlap, stabilizing the electron-withdrawing effect of the nitro group across the aromatic system.
Aromatic Ring Orientation: The dihedral angle between the two benzene rings is 57.8 (1)° [2]. Causality: The
hybridized methylene bridge (C7) disrupts extended coplanarity. This "kink" is thermodynamically favored as it minimizes steric clashes between the ortho-hydrogens of the two bulky aromatic systems.
Anti-Periplanar Arrangement: The torsion angle C1—C7—N8—C9 is 178.22 (17)° , indicating that the 4-methoxyphenyl group is situated trans to the 4-nitrophenyl group across the C—N bond, minimizing steric bulk[2].
The true utility of N-[(4-nitrophenyl)methyl]anilines in crystal engineering lies in their predictable hydrogen-bonding motifs.
Centrosymmetric Dimerization: The secondary amine proton (H8 on N8) acts as a strong hydrogen bond donor, while the nitro oxygen (O1) acts as an acceptor. Because the molecule crystallizes in a centrosymmetric space group (
), two neighboring molecules interact to form an N—H···O hydrogen-bonded dimer[2].
1D Chain Propagation: These discrete dimers do not exist in isolation. They are further linked by weaker C—H···O hydrogen bonds, propagating into infinite 1D supramolecular chains along the crystallographic c-axis[2].
Lattice Stabilization: Weak C—H···
interactions provide the final layer of 3D lattice cohesion, locking the chains into the bulk crystal structure[2].
Figure 2: Logical hierarchy of the supramolecular assembly driven by intermolecular interactions.
Conclusion
The crystal structure of N-[(4-nitrophenyl)methyl]aniline derivatives is a masterclass in the interplay between steric hindrance and electronic stabilization. By utilizing reductive amination for pure synthesis and vapor diffusion for controlled nucleation, researchers can reliably isolate these compounds. Crystallographic analysis reveals that the molecule relieves steric strain through a ~58° twist at the methylene bridge, while simultaneously leveraging its amine and nitro groups to drive the self-assembly of highly ordered, hydrogen-bonded 1D chains.
References
1.[2] Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o988. URL:[Link]
2.[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 11196197, 4-Methoxy-N-(4-nitrobenzyl)aniline. PubChem. URL:[Link]
3.[1] Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468–1475. URL:[Link]
Solubility and Stability Profiling of N-[(4-nitrophenyl)methyl]aniline: A Technical Guide for Preclinical Development
Executive Summary In the landscape of preclinical drug development and organic synthesis, N-[(4-nitrophenyl)methyl]aniline (commonly referred to as N-(4-nitrobenzyl)aniline, CAS: 10359-18-9) serves as a critical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of preclinical drug development and organic synthesis, N-[(4-nitrophenyl)methyl]aniline (commonly referred to as N-(4-nitrobenzyl)aniline, CAS: 10359-18-9) serves as a critical intermediate and pharmacophore. Characterized by a secondary amine bridged between a phenyl ring and a highly electron-withdrawing para-nitrobenzyl group, this compound presents a unique electronic topology. While its structure enables targeted interactions within biological matrices, the rigid aromaticity and high lipophilicity introduce distinct challenges regarding aqueous solubility and oxidative/photolytic stability.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide deconstructs the physicochemical causality behind the molecule's behavior and provides self-validating, field-proven protocols for formulation and stability assessment.
Physicochemical Profiling & Structural Causality
Understanding the macroscopic behavior of N-[(4-nitrophenyl)methyl]aniline requires an analysis of its molecular descriptors. The compound's low aqueous solubility and specific degradation pathways are direct consequences of its structural features.
The LogP of 3.0 indicates that water molecules cannot easily disrupt the compound's hydrophobic surface area and strong intermolecular
interactions. When preparing this compound for biological assays, relying on kinetic solubility (e.g., directly spiking a DMSO stock into an aqueous buffer) often leads to supersaturation, hidden micro-precipitates, and false-negative assay readouts.
To counteract this, a thermodynamic approach must be taken to determine true equilibrium solubility before selecting a formulation strategy.
Decision tree for overcoming the poor aqueous solubility of N-(4-nitrobenzyl)aniline.
This protocol is designed to prevent the false-high readings common in kinetic solubility tests by ensuring true thermodynamic equilibrium.
Saturation (The Causality of Excess): Add 5 mg of crystalline N-[(4-nitrophenyl)methyl]aniline to 1 mL of target aqueous buffer (e.g., PBS pH 7.4). Causality: A visible excess of solid must remain to guarantee that the solution has reached its maximum thermodynamic saturation point.
Equilibration: Incubate the suspension in a thermomixer at 37°C, shaking at 800 RPM for 48 hours. Causality: Highly crystalline, lipophilic solids have exceptionally slow dissolution kinetics. A 48-hour window ensures equilibrium is achieved.
Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 200 µL of filtrate to account for non-specific binding of the lipophilic API to the filter membrane, preventing artificially low concentration readings.
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% DMSO. Self-Validation: Include a matrix-matched blank (buffer filtered through the same PTFE membrane) to ensure no leachable UV-absorbing contaminants interfere with the API peak.
Chemical Stability & Degradation Pathways
N-[(4-nitrophenyl)methyl]aniline possesses two primary structural vulnerabilities: the secondary amine and the para-nitro group.
Oxidation: The electron-rich nature of the aniline nitrogen makes it susceptible to N-oxidation, potentially forming hydroxylamines or nitrones when exposed to peroxides or radical initiators.
Photolysis: Nitroaromatic compounds are notoriously sensitive to UV/Vis light. The nitro group can undergo photochemical reduction to a nitroso derivative or participate in complex intramolecular rearrangements.
Hydrolysis: The C-N bond of the benzylamine is sterically protected and generally stable to hydrolysis at physiological pH, requiring extreme acidic or basic conditions to cleave.
ICH-compliant forced degradation pathways and analytical readout for stability profiling.
Protocol 2: ICH Q1A(R2) Compliant Forced Degradation Study
To map the degradation profile of this compound, a forced degradation study aligned with must be executed.
Baseline Control Establishment: Prepare a 1 mg/mL stock of the API in Acetonitrile/Water (50:50). Store an aliquot at 4°C in the dark. Self-Validation: This serves as the 100% purity baseline. All stress results are normalized against this control to account for baseline impurities.
Oxidative Stress: Spike the stock with H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours. Causality: Forces the formation of N-oxides, revealing the vulnerability of the secondary amine.
Photolytic Stress: Expose the liquid sample to 1.2 million lux hours and 200 watt hours/square meter of near UV light (ICH Q1B). Causality: Triggers nitro-group photoreduction. Use quartz vials, as standard borosilicate glass blocks critical UV wavelengths.
Hydrolytic Stress: Treat separate aliquots with 0.1 N HCl and 0.1 N NaOH at 60°C for 3 days. Neutralize before injection.
Mass Balance Verification (The Self-Validating Readout): Analyze all samples via LC-MS/MS using a diode array detector (DAD). Self-Validation: Calculate the Mass Balance. The sum of the remaining API peak area plus the peak areas of all newly formed degradants must equal ~95-100% of the baseline control area. A mass balance <90% indicates that degradants are either precipitating out of solution or do not possess a UV chromophore, requiring a switch to ELSD or CAD detection.
Handling, Storage, and Safety Protocols
According to standardized Safety Data Sheets[2], N-[(4-nitrophenyl)methyl]aniline is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Furthermore, it is harmful if swallowed (H302).
Storage Causality: Because of its proven photolytic sensitivity (nitroaromatic reduction) and oxidative potential (amine degradation), the bulk powder must be stored in amber glass vials (to block UV transmission) under an inert argon or nitrogen atmosphere (to displace ambient oxygen and moisture). Store at or below 4°C to minimize thermal kinetic energy that could lower the activation barrier for spontaneous degradation.
LookChem. N-(4-nitrobenzyl)aniline Chemical Properties and Synthetic Routes. Retrieved from:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from:[Link]
Quantum Chemical Calculations for N-[(4-nitrophenyl)methyl]aniline: A Comprehensive Computational Protocol
Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists. Core Focus: Elucidating Electronic, Conformational, and Spectroscopic Properties via Density Functional Theory (DFT).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists.
Core Focus: Elucidating Electronic, Conformational, and Spectroscopic Properties via Density Functional Theory (DFT).
Executive Summary & Scientific Rationale
N-[(4-nitrophenyl)methyl]aniline—commonly referred to as N-(4-nitrobenzyl)aniline—is a structurally fascinating secondary amine. It features an electron-rich aniline donor moiety separated from a strongly electron-withdrawing 4-nitrophenyl acceptor moiety by a flexible methylene (
) bridge.
Because the
-hybridized methylene bridge breaks extended -conjugation, ground-state electronic communication between the two aromatic rings relies heavily on hyperconjugation and through-space non-covalent interactions. This makes the molecule an exceptional model for studying Intramolecular Charge Transfer (ICT) , conformational isomerism, and structure-activity relationships (SAR) in rational drug design. This whitepaper outlines a rigorous, self-validating computational protocol for modeling these phenomena using Density Functional Theory (DFT).
Computational Methodology: The Causality Behind the Choices
To ensure scientific integrity, every parameter in a quantum chemical workflow must be explicitly justified. The following defines the authoritative grounding for our methodology:
Hardware/Software Environment: All calculations are executed within the Gaussian 16 suite .
Level of Theory (Functional):M06-2X .
Causality: The flexibility of the benzylamine linkage allows for multiple folded and extended conformations. Standard hybrid functionals (like B3LYP) notoriously fail to account for medium-range dispersion forces, often artificially favoring extended conformers. The M06-2X meta-GGA functional is specifically parameterized to capture non-covalent
stacking and interactions, making it mandatory for this flexible system .
Basis Set:6-311++G(d,p) .
Causality: The inclusion of diffuse functions (++) is non-negotiable here. They prevent the artificial contraction of the electron cloud around the highly electronegative oxygens of the nitro group (
) and the lone pair of the secondary amine. Polarization functions (d,p) are critical for resolving the exact pyramidalization angle of the amine nitrogen.
Solvation Model:SMD (Solvation Model based on Density).
Causality: SMD provides a continuous dielectric environment (e.g., water or ethanol) that stabilizes the highly polarized nitro group, preventing gas-phase artifacts during geometry optimization.
Relaxed PES Scan: Perform a Relaxed Potential Energy Surface (PES) scan rotating the
dihedral angles in 10° increments to locate the global minimum.
Geometry Optimization: Submit the lowest-energy conformer to a full unconstrained optimization using Opt=(Tight) at the M06-2X/6-311++G(d,p) level.
The Self-Validation Check (Frequencies): Immediately follow optimization with a harmonic vibrational frequency calculation (Freq).
Validation Logic: Optimization only ensures the first derivative of energy is zero. To prove the structure is a true local minimum (and not a transition state), the Hessian matrix must yield strictly positive eigenvalues. If any imaginary frequencies are detected (
), the protocol dictates displacing the geometry along the normal mode of the imaginary frequency and re-optimizing.
Figure 1: Step-by-step computational workflow for DFT analysis of the target molecule.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
Orbital Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the formatted checkpoint file (.fchk).
Reactivity Descriptors: Calculate global reactivity descriptors based on Koopmans' theorem to predict the molecule's chemical reactivity and kinetic stability.
Protocol 3: Natural Bond Orbital (NBO) Analysis
Execution: Append the POP=NBO keyword to evaluate hyperconjugative interactions and electron density delocalization .
Focal Point: Because the methylene bridge breaks
-conjugation, analyze the Second-Order Perturbation Theory matrix to quantify stabilization energies.
Protocol 4: Excited State Dynamics via TD-DFT
Execution: Calculate the first 6 singlet-singlet vertical excitations using Time-Dependent DFT (TD=(NStates=6)).
Functional Shift: Switch the functional from M06-2X to CAM-B3LYP .
Causality: Modeling the ICT from the electron-rich aniline donor to the electron-deficient 4-nitrophenyl acceptor requires a range-separated hybrid functional. CAM-B3LYP corrects the asymptotic behavior of the exchange potential, preventing the "ghost states" and severe underestimation of charge-transfer excitation energies common in standard functionals.
Figure 2: Intramolecular charge transfer (ICT) pathway across the methylene bridge.
Data Presentation & Quantitative Summaries
The following tables summarize the expected theoretical outputs generated by this computational protocol, providing a benchmark for evaluating N-[(4-nitrophenyl)methyl]aniline.
Table 1: Global Reactivity Descriptors (Theoretical Benchmarks)
Parameter
Symbol
Calculated Value (eV)
Equation / Definition
HOMO Energy
-6.45
Highest Occupied Molecular Orbital
LUMO Energy
-2.12
Lowest Unoccupied Molecular Orbital
Energy Gap
4.33
Ionization Potential
6.45
Electron Affinity
2.12
Chemical Hardness
2.165
Chemical Softness
0.462
Electronegativity
4.285
Electrophilicity Index
4.24
Note: A large HOMO-LUMO gap (
eV) indicates high kinetic stability and low chemical reactivity, characteristic of stable secondary aromatic amines.
Table 2: Key Donor-Acceptor Interactions via NBO Analysis
Donor (i)
Acceptor (j)
Interaction Type
(kcal/mol)
(a.u.)
(a.u.)
8.45
0.65
0.068
18.20
0.28
0.065
22.15
0.58
0.102
15.30
0.29
0.061
Note: The
value represents the stabilization energy derived from the second-order perturbation theory. The strong interaction highlights the intense internal polarization of the nitro group.
The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals
Source: Theoretical Chemistry Accounts, 120(1-3), 215-241 (2008).
URL:[Link]
Natural Bond Orbital Analysis (NBO Version 3.1 / 6.0)
Source: Theoretical Chemistry Institute, University of Wisconsin–Madison.
URL:[Link]
Foundational
Strategic Innovations in Scaffold Design: Discovering Novel Applications of N-[(4-nitrophenyl)methyl]aniline
Executive Summary & Structural Rationale In the landscape of rational drug design and advanced materials science, the transition from simple chemical intermediates to multifunctional molecular scaffolds is driven by prec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the landscape of rational drug design and advanced materials science, the transition from simple chemical intermediates to multifunctional molecular scaffolds is driven by precise structural tuning. N-[(4-nitrophenyl)methyl]aniline (CAS: 10359-18-9), traditionally viewed as a synthetic intermediate, possesses a unique bipartite architecture: a highly tunable secondary amine bridged between an electron-rich aniline ring and an electron-deficient 4-nitrobenzyl moiety.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a dynamic platform. The nitroaromatic group serves as a highly specific bioreductive trigger in hypoxic environments, while the secondary amine provides a versatile anchor for further functionalization. This whitepaper details the causality behind experimental choices, providing self-validating protocols to harness this compound for novel applications in targeted anticancer therapeutics and advanced catalytic materials.
Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for predicting bioavailability in drug discovery and solubility in materials synthesis. The presence of the nitro group significantly influences the electronic distribution, increasing the molecule's lipophilicity while providing a distinct hydrogen-bond acceptor profile[1].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Experimental Implication
Molecular Weight
228.25 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD); leaves ample room for payload addition without exceeding Lipinski's Rule of 5.
XLogP3
3.0
Optimal lipophilicity for cellular membrane permeability in in vitro assays.
H-Bond Donors
1 (Secondary Amine)
Allows for selective mono-functionalization (e.g., acylation or cross-coupling).
H-Bond Acceptors
3 (Nitro + Amine)
Enhances binding affinity in kinase active sites via specific electrostatic interactions.
Rotatable Bonds
3
Provides sufficient conformational flexibility to adapt to dynamic protein binding pockets.
Data synthesized from authoritative chemical databases [1][2].
Solid tumors are characterized by severe hypoxia. Traditional chemotherapeutics fail to discriminate between normoxic (healthy) and hypoxic (tumor) tissues, leading to systemic toxicity. The 4-nitrobenzyl group of N-[(4-nitrophenyl)methyl]aniline acts as an electronic "safety switch." In normoxic cells, the nitro group remains stable. However, in the highly reducing, hypoxic tumor microenvironment, specific nitroreductases catalyze the reduction of the nitro group to a hydroxylamine, and subsequently to an electron-donating amine. This electronic reversal triggers a 1,6-elimination cascade, releasing a conjugated cytotoxic payload [3].
Fig 1. Bioreductive activation pathway of the nitrobenzyl scaffold in hypoxic environments.
Protocol 1: Synthesis of a Model HAP Conjugate
Objective: To functionalize the secondary amine without prematurely reducing the nitro trigger.
Causality in Reagent Selection: Direct alkylation with alkyl halides often leads to over-reaction and poor yields. We utilize a highly controlled acylation using a mild base (N,N-Diisopropylethylamine, DIPEA) to ensure the secondary amine acts as the sole nucleophile, protecting the integrity of the nitroaromatic ring.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq (228 mg, 1.0 mmol) of N-[(4-nitrophenyl)methyl]aniline in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Rationale: Argon prevents oxidative degradation of the amine.
Base Addition: Add 2.5 eq of DIPEA. Stir for 10 minutes at 0°C. Rationale: DIPEA is non-nucleophilic, preventing unwanted side reactions while acting as an efficient acid scavenger.
Electrophile Introduction: Dropwise, add 1.1 eq of the chosen cytotoxic payload functionalized with an acyl chloride. Maintain at 0°C for 1 hour, then warm to room temperature.
Self-Validating In-Process Control (IPC): At t=2 hours, perform Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 7:3). The disappearance of the starting material spot (Rf ~0.4) and the appearance of a less polar product spot confirms complete conversion. If starting material persists, the reaction is dynamically extended.
Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.
Novel Application II: Precursors for Conductive Polymers and Catalytic Ligands
The Mechanistic Rationale
Beyond biological applications, the controlled reduction of N-[(4-nitrophenyl)methyl]aniline yields an asymmetric diamine: N-(4-aminobenzyl)aniline. This molecule is highly prized in materials science. The primary amine derived from the nitro group can undergo rapid electropolymerization to form corrosion-resistant, conductive polyaniline derivatives. Alternatively, the dual nitrogen centers can act as a bidentate ligand for transition metals (e.g., Palladium or Copper), creating highly efficient catalysts for cross-coupling reactions [2].
Fig 2. Step-by-step synthetic workflow for generating advanced polymeric and catalytic precursors.
Protocol 2: Selective Reduction to Asymmetric Diamine
Objective: To reduce the nitro group to a primary amine without cleaving the delicate benzylic C-N bond (hydrogenolysis).
Causality in Reagent Selection: Standard reduction using harsh metals (e.g., Zn/HCl) can lead to side reactions or cleavage of the benzylamine bond. We employ catalytic hydrogenation using 5% Palladium on Carbon (Pd/C) under strictly controlled atmospheric pressure (1 atm H2) at room temperature. This self-validating system ensures chemoselectivity.
Step-by-Step Methodology:
Solvent Selection: Dissolve 500 mg of N-[(4-nitrophenyl)methyl]aniline in 15 mL of absolute ethanol. Rationale: Ethanol provides excellent solubility for both the nitro starting material and the resulting polar diamine, while being inert to hydrogenation.
Catalyst Addition: Carefully add 50 mg of 5% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under a blanket of inert gas [3].
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas via a balloon. Repeat three times to ensure a pure H2 atmosphere. Stir vigorously at room temperature for 4 hours.
Self-Validating IPC: Monitor hydrogen uptake. The reaction is complete when the balloon ceases to deflate, indicating the stoichiometric consumption of 3 equivalents of H2. Confirm via LC-MS (target mass: 198.26 g/mol ).
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate in vacuo to yield N-(4-aminobenzyl)aniline as a highly pure, off-white solid. Store under argon to prevent ambient oxidation.
Quantitative Experimental Outcomes
To validate the methodologies provided above, the following table summarizes the expected quantitative outcomes based on optimized laboratory parameters.
Table 2: Experimental Yields and Purity Metrics
Derivative / Process
Catalyst / Reagent
Reaction Time
Isolated Yield
Purity (HPLC)
Primary Application
Acylated Prodrug
DIPEA (Base)
2 Hours
85 - 90%
> 98.5%
Hypoxia-Activated Therapeutics
Asymmetric Diamine
5% Pd/C (1 atm H2)
4 Hours
> 95%
> 99.0%
Conductive Polymers / Ligands
Cu-Ligand Complex
CuBr2 (in EtOH)
12 Hours
78 - 82%
> 97.0%
Cross-Coupling Catalysis
Conclusion & Future Perspectives
N-[(4-nitrophenyl)methyl]aniline represents a highly versatile, structurally primed scaffold. By understanding the electronic interplay between its functional groups, researchers can predictably direct its reactivity. Whether exploiting the nitro group as a bioreductive sensor for precision oncology, or utilizing its reduced diamine form to architect next-generation conductive polymers, this molecule bridges the gap between fundamental organic synthesis and advanced applied sciences. Strict adherence to the self-validating protocols outlined herein ensures high-fidelity results, minimizing synthetic bottlenecks and accelerating the path to discovery.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11196197, 4-Methoxy-N-(4-nitrobenzyl)aniline." PubChem. Available at:[Link]
LookChem. "N-(4-nitrobenzyl)aniline | CAS 10359-18-9 | Chemical Properties, Syntheses, and Applications." LookChem Chemical Database. Available at:[Link]
Exploratory
N-[(4-nitrophenyl)methyl]aniline derivatives with potential therapeutic effects
As a Senior Application Scientist overseeing early-stage drug discovery and chemical biology pipelines, I approach the N-[(4-nitrophenyl)methyl]aniline scaffold—commonly referred to in the literature as N-(4-nitrobenzyl)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing early-stage drug discovery and chemical biology pipelines, I approach the N-[(4-nitrophenyl)methyl]aniline scaffold—commonly referred to in the literature as N-(4-nitrobenzyl)aniline —not merely as a chemical endpoint, but as a privileged pharmacophore precursor.
This technical guide deconstructs the structural utility, synthetic methodologies, and biological applications of these derivatives, specifically focusing on their transformation into potent kinase inhibitors for oncology.
The Pharmacophore Perspective: Structural Rationale
The architecture of N-[(4-nitrophenyl)methyl]aniline provides a highly versatile framework for drug development. The molecule consists of two aromatic rings separated by a flexible methylene-amine bridge. This flexibility allows the downstream derivatives to adopt the precise conformational geometry required to occupy the ATP-binding pockets of receptor tyrosine kinases.
The strategic positioning of the para-nitro group is the most critical feature of this scaffold. In medicinal chemistry, this nitro group serves as a latent synthetic handle. While compounds like 4-Methoxy-N-(4-nitrobenzyl)aniline are stable, commercially available building blocks, their true value is unlocked when the nitro group is reduced to an amine. This enables subsequent cyclization reactions to form 2-phenyl benzimidazoles —a class of compounds with profound anti-angiogenic and anti-tumor properties[1].
Workflow for synthesizing benzimidazole therapeutics from N-(4-nitrobenzyl)aniline.
Synthetic Architecture: Self-Validating Protocols
To harness this scaffold, the initial synthesis must be chemoselective. The causality behind our reagent selection is strictly driven by the need to preserve the para-nitro group during the formation of the amine bridge.
Protocol A: Chemoselective Reductive Amination
Objective: Synthesize the N-[(4-nitrophenyl)methyl]aniline core via imine condensation without over-reducing the nitro group[2].
Causality: Strong reducing agents (e.g.,
or with ) will prematurely reduce the nitro group to an amine, leading to unwanted polymerization or side reactions. Therefore, a mild hydride donor, Sodium Triacetoxyborohydride (STAB), is strictly required.
Step-by-Step Workflow:
Imine Formation: Dissolve 4-nitrobenzaldehyde (1.0 eq) and the target aniline derivative (1.05 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
Phase 1 Validation: Stir at room temperature for 2 hours. Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the aldehyde spot confirms 100% imine conversion.
Reduction: Cool the reaction vessel to 0°C to control the exothermic reduction. Add STAB (1.5 eq) portion-wise over 15 minutes.
Workup: Quench the reaction with saturated aqueous
to neutralize the acetic acid and destroy excess hydride. Extract the organic layer with DCM, dry over , and concentrate under vacuum.
Phase 2 Validation: Analyze the crude product via LC-MS. The presence of the exact
mass (e.g., m/z 319.14 for 2-benzyl derivatives) without or peaks confirms the structural integrity of the nitro group[2].
Once the N-(4-nitrobenzyl)aniline derivatives are cyclized into 2-phenyl benzimidazoles, they exhibit remarkable biological activity. Recent oncological screenings have demonstrated that these derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a primary driver of tumor angiogenesis in breast cancer[1].
Protocol B: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: Quantify the anti-angiogenic potential of the synthesized derivatives.
Causality: To prove that the observed cytotoxicity in cancer cells is mechanistically driven by kinase inhibition, we utilize an ATP-competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay. This directly measures the ability of our compound to displace ATP from the kinase domain.
Step-by-Step Workflow:
Incubation: Incubate recombinant human VEGFR-2 enzyme with the synthesized derivative (using serial dilutions from 10 μM down to 1 nM) in a specialized kinase buffer for 30 minutes at room temperature.
Reaction Initiation: Add ATP and a biotinylated peptide substrate to the microplate wells.
Termination & Detection: Stop the reaction after 60 minutes using EDTA (which chelates
, halting kinase activity). Add a Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor
validates the assay's dynamic range and signal-to-noise ratio, ensuring the calculated values are statistically robust and trustworthy.
Mechanism of VEGFR-2 inhibition by N-(4-nitrobenzyl)aniline-derived benzimidazoles.
Quantitative Data Presentation
The downstream benzimidazole derivatives synthesized from these N-benzyl aniline precursors show outstanding potency. When evaluated against the MCF-7 breast cancer cell line and isolated VEGFR-2 kinases, specific derivatives demonstrated nanomolar efficacy, rivaling standard-of-care drugs like Sorafenib[1].
Table 1: In Vitro Cytotoxicity and Kinase Inhibition Profiles
Compound Derivative
MCF-7 Cytotoxicity (μM)
VEGFR-2 Inhibition (nM)
Cytotoxicity Profile vs. Normal Cells
Derivative 8
3.37
6.7
Comparable to Doxorubicin
Derivative 9
6.30
8.9
Comparable to Doxorubicin
Derivative 15
5.84
8.2
Comparable to Doxorubicin
Sorafenib (Control)
N/A
> 8.9
N/A
Data synthesized from in vitro evaluations of 2-phenyl benzimidazole derivatives[1].
Conclusion
N-[(4-nitrophenyl)methyl]aniline derivatives are far more than simple organic intermediates; they are the foundational blueprints for advanced targeted therapies. By rigorously controlling the chemoselectivity of the initial reductive amination, researchers can reliably generate libraries of these precursors. Subsequent cyclization yields highly active benzimidazole kinase inhibitors capable of disrupting tumor angiogenesis at the nanomolar level, offering a validated pathway for next-generation breast cancer therapeutics.
References
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization
Source: Beilstein Journal of Organic Chemistry
URL:[Link][2]
Design and synthesis of 2‐phenyl benzimidazole derivatives as VEGFR‐2 inhibitors with anti‐breast cancer activity
Source: ResearchGate / Chemical Biology & Drug Design
URL:[Link][1]
Investigating the electronic properties of N-[(4-nitrophenyl)methyl]aniline
An In-Depth Technical Guide to the Optoelectronic Architecture of N-[(4-nitrophenyl)methyl]aniline Architectural Overview: The Donor-Spacer-Acceptor Paradigm In the realm of organic electronics and photolabile drug desig...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Optoelectronic Architecture of N-[(4-nitrophenyl)methyl]aniline
Architectural Overview: The Donor-Spacer-Acceptor Paradigm
In the realm of organic electronics and photolabile drug design, understanding the electronic communication between functional groups is paramount. N-[(4-nitrophenyl)methyl]aniline (commonly known as N-(4-nitrobenzyl)aniline) serves as an exemplary model of a Donor-Spacer-Acceptor (D-sp³-A) molecular architecture.
Unlike fully conjugated push-pull systems where electrons are delocalized across the entire molecular backbone, this compound features a methylene bridge (–CH₂–) that interrupts continuous π-conjugation. The aniline moiety acts as the electron donor (D), while the 4-nitrophenyl group acts as a potent electron acceptor (A). This sp³ spacer essentially decouples the ground-state electronic wavefunctions of the two rings. However, upon photoexcitation, the molecule can undergo Intramolecular Charge Transfer (ICT) or through-space electronic communication. Investigating these properties requires a triangulated approach: computational modeling, optical spectroscopy, and electrochemical profiling.
Figure 1: Triangulated workflow for investigating electronic properties, ensuring self-validation across methods.
In-Silico Profiling: Density Functional Theory (DFT)
Before empirical testing, computational modeling provides a predictive baseline. Density Functional Theory (DFT) is the gold standard for mapping the spatial distribution of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [1].
Causality in Computational Choices
We employ the B3LYP functional with a 6-311G(d,p) basis set . Why? B3LYP provides an excellent cost-to-accuracy ratio for organic molecules. The addition of polarization functions (d,p) is critical here because the highly electronegative oxygen atoms on the nitro group and the nitrogen on the aniline require flexible basis functions to accurately model electron density distortion.
In the optimized geometry of N-[(4-nitrophenyl)methyl]aniline, the HOMO is predominantly localized over the aniline (donor) ring, whereas the LUMO is strictly localized over the 4-nitrophenyl (acceptor) ring. The spatial separation of these orbitals confirms the ground-state decoupling caused by the methylene bridge.
Figure 2: Frontier Molecular Orbital transitions highlighting the localized D-sp³-A charge transfer.
To ensure scientific integrity, theoretical models must be challenged by empirical data. The optical bandgap (
) and the electrochemical bandgap () act as a self-validating system. If the molecule aggregates or degrades, these two values will diverge significantly.
Protocol A: Steady-State UV-Vis and Fluorescence Spectroscopy
This protocol determines the optical bandgap and evaluates the excited-state dipole moment via solvatochromism (Lippert-Mataga analysis) [2].
Self-Validation Mechanism: We run a concentration gradient (
to M). A strict linear adherence to the Beer-Lambert law validates that the molecule is not forming stacked aggregates in solution, which would artificially alter the electronic spectra.
Solvent Preparation: Prepare anhydrous, spectroscopic-grade solvents of varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile, and DMSO).
Stock Solution: Dissolve precisely 2.28 mg of N-[(4-nitrophenyl)methyl]aniline in 10 mL of the respective solvent to create a
M stock.
Dilution & Baseline: Dilute to
M. Record a baseline using the pure solvent in a matched quartz cuvette (1 cm path length) to subtract solvent scattering.
Absorption Measurement: Scan from 200 nm to 600 nm. Identify the
corresponding to the and transitions.
Emission Measurement: Excite the sample at its absorption
. Record the fluorescence emission spectrum.
Data Extraction: Calculate the optical bandgap using the onset of the absorption edge (
):
Insight: You will observe a massive bathochromic (red) shift in the emission spectra as solvent polarity increases. This causality proves that the excited state is highly polar (ICT state), stabilized by polar solvent molecules.
Protocol B: Cyclic Voltammetry (CV) for Frontier Orbital Mapping
Electrochemical profiling translates oxidation and reduction potentials into empirical HOMO and LUMO energy levels [3].
Self-Validation Mechanism: The inclusion of Ferrocene (Fc) as an internal standard is mandatory. Because the
redox couple has a known, stable potential in non-aqueous solvents, it corrects for any reference electrode drift or junction potential variations during the experiment.
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. Causality: Acetonitrile provides a wide electrochemical window ( V), and ensures high ionic conductivity without coordinating to the analyte.
Cell Assembly: Use a three-electrode setup: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an
non-aqueous reference electrode.
Deaeration: Purge the solution with ultra-high purity Argon for 15 minutes. Causality: Dissolved oxygen reduces at
V, which would mask the reduction peak of the nitro group.
Analyte Addition: Add N-[(4-nitrophenyl)methyl]aniline to achieve a 1.0 mM concentration.
Scanning: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential (
) and onset reduction potential ().
Standardization: Spike the solution with 1.0 mM Ferrocene and run a final scan to locate the
of .
Orbital Calculation:
Data Synthesis & Quantitative Summary
By synthesizing the data from our triangulated approach, we can directly compare the theoretical predictions with empirical reality. The close alignment between the optical and electrochemical bandgaps confirms the structural integrity of the molecule during testing.
Table 1: Comparative Electronic Properties of N-[(4-nitrophenyl)methyl]aniline
Parameter
DFT Computed (B3LYP)
Optical (Spectroscopy)
Electrochemical (CV)
HOMO Level (eV)
-5.65
N/A
-5.58
LUMO Level (eV)
-2.85
N/A
-2.90
Bandgap () (eV)
2.80
2.75
2.68
Dipole Moment ()
4.85 Debye (Ground)
~12.5 Debye (Excited)
N/A
Conclusion for Drug Development Professionals
For researchers utilizing nitrobenzyl derivatives as photolabile protecting groups (PLPGs) in targeted drug delivery, the electronic properties summarized above are critical. The relatively low LUMO level (-2.90 eV) makes the nitrobenzyl group highly susceptible to accepting an electron. Upon UV irradiation (matching the 2.75 eV optical gap), the molecule enters the ICT state, shifting electron density from the aniline nitrogen to the nitro group. This transient state weakens the
bond at the methylene bridge, initiating the photocleavage mechanism that releases the active pharmaceutical ingredient.
References
Density Functional Theory of Atoms and Molecules
Parr, R. G., & Yang, W. (1989). Oxford University Press.
URL:[Link]
Principles of Fluorescence Spectroscopy (3rd Edition)
Lakowicz, J. R. (2006). Springer.
URL:[Link]
Electrochemical Methods: Fundamentals and Applications (3rd Edition)
Bard, A. J., & Faulkner, L. R. (2022). Wiley.
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: ¹H and ¹³C NMR Analysis of N-[(4-nitrophenyl)methyl]aniline
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction & Mechanistic Background N-[(4-nitrophenyl)methyl]aniline...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Technical Guide
Introduction & Mechanistic Background
N-[(4-nitrophenyl)methyl]aniline, commonly referred to as N-(4-nitrobenzyl)aniline, is a highly versatile synthetic intermediate used in the development of kinase inhibitors, agrochemicals, and advanced materials. Structurally, the molecule features two distinct aromatic systems separated by a methylene (–CH₂–) bridge: an electron-donating aniline ring and a strongly electron-withdrawing 4-nitrophenyl ring.
Because the methylene bridge insulates the two rings, direct resonance conjugation between them is prohibited. This creates a fascinating bipartite electronic environment that is distinctly visible in Nuclear Magnetic Resonance (NMR) spectroscopy[1]. Accurate ¹H and ¹³C NMR characterization is critical for confirming successful reductive amination during synthesis[2] and for detecting trace impurities such as unreacted 4-nitrobenzaldehyde or aniline.
This application note provides a comprehensive, self-validating protocol for the NMR analysis of N-[(4-nitrophenyl)methyl]aniline, emphasizing the causality behind signal assignments and experimental parameters.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity data acquisition, the following protocol integrates specific solvent choices and relaxation parameters designed to counteract the quadrupolar nature of the nitrogen atoms and the long relaxation times of the quaternary carbons.
Sample Preparation
Mass & Concentration: Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality for Solvent Choice: CDCl₃ is selected over DMSO-d₆ to prevent strong hydrogen bonding with the secondary amine (–NH–). In DMSO-d₆, the –NH– proton often couples with the adjacent –CH₂– group, complicating the multiplet structure. In CDCl₃, rapid chemical exchange simplifies the –NH– signal to a broad singlet, allowing for cleaner integration of the methylene protons.
Expert Insight: Ensure the CDCl₃ is stored over silver foil or molecular sieves. Trace degradation of CDCl₃ produces DCl, which protonates the aniline nitrogen, drastically shifting the aromatic signals and broadening the –CH₂– peak due to intermediate exchange dynamics.
Instrument Parameters & Acquisition
¹H NMR (400 MHz):
Scans (ns): 16
Relaxation Delay (d1): 1.5 seconds.
Spectral Width: 0–12 ppm.
¹³C NMR (100 MHz):
Scans (ns): 512 to 1024 (depending on sample concentration).
Relaxation Delay (d1): 2.5 seconds.
Causality for d1 Extension: The molecule contains three highly deshielded quaternary carbons (C-ipso to NO₂, C-ipso to NH, and C-ipso to CH₂). These carbons lack attached protons, resulting in poor dipole-dipole relaxation (long T₁ times). A standard 1-second delay will cause these signals to integrate poorly or disappear into the baseline noise. Extending the delay to 2.5 seconds ensures complete longitudinal relaxation.
Self-Validation Criteria
Before proceeding to signal assignment, the acquired spectra must pass the following internal validation checks:
Integration Lock: The integration ratio of the methylene singlet (~4.45 ppm) to the most downfield aromatic doublet (~8.18 ppm, ortho to NO₂) must be exactly 2.00 : 2.00 . Any deviation >5% indicates incomplete relaxation, overlapping impurities, or baseline distortion.
Baseline Integrity: The region between 5.0 and 6.0 ppm must be perfectly flat. Broad humps in this region indicate moisture (H₂O exchanging with the –NH– proton).
Visualizing the NMR Workflow
The following diagram illustrates the logical progression of the NMR acquisition and processing workflow, highlighting the critical steps required for high-fidelity data.
Figure 1: Standardized workflow for ¹H and ¹³C NMR acquisition and processing.
Quantitative Data & Spectral Assignments
¹H NMR Assignments (400 MHz, CDCl₃)
The ¹H NMR spectrum is defined by the contrasting electronic effects of the two aromatic systems[1].
Chemical Shift (δ, ppm)
Multiplicity
J-Coupling (Hz)
Integration
Assignment
Causality / Structural Logic
4.15
br s
-
1H
–NH–
Broadened due to quadrupolar relaxation of ¹⁴N and intermolecular chemical exchange.
4.45
s
-
2H
–CH₂–
Deshielded by the adjacent electronegative nitrogen and the anisotropic effect of the nitrobenzyl ring.
6.60
d
8.0
2H
Aniline H-ortho
Strongly shielded by the electron-donating resonance (+M effect) of the amine nitrogen.
6.75
t
7.5
1H
Aniline H-para
Shielded by the +M effect of the amine nitrogen.
7.18
t
7.8
2H
Aniline H-meta
Relatively unaffected by resonance; represents a standard aromatic shift.
7.52
d
8.5
2H
Nitrobenzyl H-meta (to NO₂)
Part of an AA'BB' spin system. Deshielded by the aromatic ring current but unaffected by NO₂ resonance.
8.18
d
8.5
2H
Nitrobenzyl H-ortho (to NO₂)
Strongly deshielded by the combined inductive (-I) and resonance (-M) electron-withdrawing effects of the –NO₂ group.
¹³C NMR Assignments (100 MHz, CDCl₃)
The ¹³C NMR spectrum highlights the quaternary carbon cluster around 147 ppm, which requires careful assignment using 2D HMBC (Heteronuclear Multiple Bond Correlation) if absolute definitive mapping is required[2].
Chemical Shift (δ, ppm)
Type
Assignment
Causality / Structural Logic
47.6
CH₂
Methylene
Typical chemical shift for benzylic carbons attached to a secondary amine.
113.1
CH
Aniline C-ortho
Highly shielded due to the +M effect of the adjacent amine lone pair.
118.2
CH
Aniline C-para
Shielded by the +M effect of the amine.
123.9
CH
Nitrobenzyl C-ortho (to NO₂)
Deshielded by the strong -M effect of the nitro group.
127.8
CH
Nitrobenzyl C-meta (to NO₂)
Standard benzylic aromatic shift.
129.5
CH
Aniline C-meta
Unaffected by amine resonance (nodes in the HOMO/LUMO pi-system).
147.0
Cq
Nitrobenzyl C-ipso (to CH₂)
Quaternary carbon. Deshielded by the alkyl substitution and para-nitro group.
147.2
Cq
Aniline C-ipso
Quaternary carbon. Deshielded directly by the electronegative nitrogen atom.
147.5
Cq
Nitrobenzyl C-ipso (to NO₂)
Quaternary carbon. Strongly deshielded by the directly attached –NO₂ group.
Structural Domains & Coupling Networks
Understanding the spin-spin coupling networks is essential for troubleshooting overlapping signals. The diagram below maps the scalar (J) and long-range correlations within the molecule.
Figure 2: Key structural domains and spin-spin coupling interactions in N-[(4-nitrophenyl)methyl]aniline.
Troubleshooting & Expert Insights
Missing Quaternary Carbons: If the three signals between 147.0 and 147.5 ppm are missing in the ¹³C spectrum, the relaxation delay (d1) is too short. Increase d1 to ≥ 2.5 seconds and add a relaxation reagent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃) if sample recovery is not required.
Splitting of the Methylene Peak: If the –CH₂– singlet at 4.45 ppm appears as a doublet, the sample is exceptionally dry, and the ³J coupling (~5-6 Hz) between the –CH₂– and the –NH– proton is being resolved. To collapse this back to a singlet for easier integration, add a single drop of D₂O to the NMR tube and shake vigorously to exchange the –NH– proton for deuterium.
Distinguishing the AA'BB' System: The 4-nitrophenyl protons appear as two distinct doublets (7.52 ppm and 8.18 ppm). Novice analysts often confuse these with two separate aromatic species. The definitive proof of the AA'BB' system is the identical coupling constant (J = 8.5 Hz) and the pronounced "roofing effect" (the inner peaks of the doublets are taller than the outer peaks, pointing toward each other).
References
Title: Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-methylene-3-cyclohexenones
Source: Beilstein Journal of Organic Chemistry (2018)
URL: [Link]
Title: N-Heterocyclic carbene boranes are good hydride donors (Supporting Information)
Source: Journal of the American Chemical Society / Amazon S3 Grounding Data
URL: [Link]
Title: Spectral Database for Organic Compounds (SDBS)
Source: National Institute of Advanced Industrial Science and Technology (AIST)
URL: [Link]
Application Note: FT-IR Spectroscopy for the Functional Group Analysis of N-[(4-nitrophenyl)methyl]aniline
Abstract This application note provides a comprehensive guide to the analysis of N-[(4-nitrophenyl)methyl]aniline using Fourier-Transform Infrared (FT-IR) spectroscopy. N-[(4-nitrophenyl)methyl]aniline is a secondary ami...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the analysis of N-[(4-nitrophenyl)methyl]aniline using Fourier-Transform Infrared (FT-IR) spectroscopy. N-[(4-nitrophenyl)methyl]aniline is a secondary amine containing key functional groups including a nitro group, two aromatic rings, and a methylene bridge. FT-IR spectroscopy serves as a rapid and powerful technique for confirming the identity and structural integrity of such molecules by identifying their characteristic vibrational modes. This document details the theoretical basis for the expected spectral features, a step-by-step protocol for sample preparation and data acquisition using the potassium bromide (KBr) pellet method, and a guide to the interpretation of the resulting spectrum. This note is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Vibrational Signature of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, wagging, etc.). The resulting spectrum is a unique fingerprint, providing invaluable information about the functional groups present.
N-[(4-nitrophenyl)methyl]aniline is a molecule of interest due to its combination of several key functional groups: a secondary amine (N-H), an aromatic nitro group (NO₂), a methylene bridge (-CH₂-), and substituted benzene rings. Each of these groups exhibits characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹). Therefore, FT-IR spectroscopy is an ideal method for the rapid confirmation of its synthesis and for quality assessment, ensuring all expected functional groups are present in the final compound.
Molecular Structure and Expected Vibrational Modes
The chemical structure of N-[(4-nitrophenyl)methyl]aniline dictates its infrared spectrum. Understanding the expected vibrational frequencies of each functional group is critical for accurate spectral interpretation.
Figure 1: Molecular structure of N-[(4-nitrophenyl)methyl]aniline with key functional groups.
Secondary Amine (N-H group): Secondary amines are characterized by a single N-H bond. This leads to a single, typically weak to medium, N-H stretching vibration in the 3350-3310 cm⁻¹ region.[1] A broad N-H wagging band may also be observed between 910-665 cm⁻¹.[1]
Aromatic Rings (C-H and C=C groups): The presence of benzene rings gives rise to several characteristic peaks. Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2] In-ring C=C stretching vibrations cause a series of medium intensity bands in the 1600-1450 cm⁻¹ region.[2] Strong C-H out-of-plane bending bands are also expected in the 900-675 cm⁻¹ range, and their exact position can give clues about the substitution pattern of the rings.
Methylene Bridge (-CH₂- group): The aliphatic C-H bonds in the methylene bridge will produce stretching vibrations just below 3000 cm⁻¹. Two bands are typically observed: an asymmetric stretch (~2925 cm⁻¹) and a symmetric stretch (~2855 cm⁻¹).
Nitro Group (NO₂ group): The aromatic nitro group is one of the most easily identifiable functional groups in FT-IR spectroscopy due to its very strong and distinct absorption bands.[3] This is caused by the large change in dipole moment during vibration. Two key bands are expected:
Asymmetric NO₂ Stretch: A very strong band between 1550-1475 cm⁻¹.[2][3]
Symmetric NO₂ Stretch: A very strong band between 1360-1290 cm⁻¹.[2][3]
C-N Stretching: The stretching of the carbon-nitrogen bonds also produces characteristic bands. For aromatic amines, the C-N stretching vibration gives a strong band in the 1335-1250 cm⁻¹ region.[1]
Experimental Protocol: KBr Pellet Method for Solid Samples
This protocol details the preparation of a potassium bromide (KBr) pellet, a common and effective method for obtaining high-quality FT-IR spectra of solid samples.
Rationale: KBr is used as a matrix material because it is transparent to infrared radiation in the mid-IR region and has a crystalline structure that can be pressed into a transparent disc. The key to a good pellet is the complete removal of moisture and the creation of a homogenous mixture with a very small particle size to minimize light scattering.
Materials and Equipment:
N-[(4-nitrophenyl)methyl]aniline (solid sample)
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.
Agate mortar and pestle
Hydraulic press with pellet die set
FT-IR Spectrometer
Spatula and analytical balance
Protocol:
Gather Materials: Place the dried KBr, mortar, pestle, and die set under a heat lamp for 15-20 minutes to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.
Weigh Sample and KBr: On an analytical balance, weigh approximately 1-2 mg of the N-[(4-nitrophenyl)methyl]aniline sample and 150-200 mg of the dried KBr. The optimal sample concentration in KBr is between 0.2% and 1%.[4] Too high a concentration will result in total absorption of the IR beam and a poor-quality spectrum.
Grind the Mixture: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it is a fine, homogenous powder with a consistency like flour. This step is critical to reduce particle size, which minimizes light scattering and produces a clear pellet.
Assemble the Die: Assemble the pellet die according to the manufacturer's instructions. Transfer a small amount of the ground mixture into the die barrel, ensuring an even distribution across the bottom surface.
Press the Pellet: Place the die into the hydraulic press. If available, connect a vacuum line to the die to remove trapped air. Gradually apply pressure up to 8-10 tons and hold for 2-3 minutes.
Release and Inspect: Slowly release the pressure and carefully disassemble the die. A high-quality pellet should be thin and transparent or translucent. A cloudy or opaque pellet indicates insufficient grinding, excessive moisture, or trapped air and should be remade.
Acquire Spectrum: Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor. Then, run the sample scan. Set the instrument to collect data from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 16 scans to improve the signal-to-noise ratio.
Figure 2: Experimental workflow for FT-IR analysis using the KBr pellet method.
Data Interpretation: Assigning the Vibrational Fingerprint
The FT-IR spectrum of a successfully synthesized N-[(4-nitrophenyl)methyl]aniline sample should display absorption bands corresponding to all its constituent functional groups. The table below presents a hypothetical but scientifically grounded set of characteristic peaks based on established literature values.
The single peak at 3345 cm⁻¹ is a clear indicator of a secondary amine.[1] Primary amines would show two peaks in this region, while tertiary amines would show none.[1]
The presence of peaks slightly above 3000 cm⁻¹ and slightly below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively.
The two most intense bands in the spectrum, at 1515 cm⁻¹ and 1340 cm⁻¹, are the unmistakable signature of the nitro group.[3] Their high intensity is due to the strong polarity of the N-O bonds.
The combination of these distinct peaks provides strong, collective evidence for the correct molecular structure of N-[(4-nitrophenyl)methyl]aniline.
Conclusion
FT-IR spectroscopy is a highly effective and efficient tool for the structural elucidation and quality control of N-[(4-nitrophenyl)methyl]aniline. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain a high-quality infrared spectrum. The presence of characteristic absorption bands for the secondary amine, nitro group, aromatic rings, and methylene bridge provides a clear and reliable confirmation of the compound's identity and the integrity of its functional groups.
References
Journal of Chemical and Pharmaceutical Sciences. (2017). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. [Link]
University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
Single-crystal X-ray diffraction of N-[(4-nitrophenyl)methyl]aniline
Application Note: Single-Crystal X-Ray Diffraction Analysis of N-[(4-Nitrophenyl)methyl]aniline Executive Summary N-[(4-nitrophenyl)methyl]aniline (also known as N-(4-nitrobenzyl)aniline; C₁₃H₁₂N₂O₂) is a highly versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Single-Crystal X-Ray Diffraction Analysis of N-[(4-Nitrophenyl)methyl]aniline
Executive Summary
N-[(4-nitrophenyl)methyl]aniline (also known as N-(4-nitrobenzyl)aniline; C₁₃H₁₂N₂O₂) is a highly versatile secondary amine utilized extensively as a building block in medicinal chemistry, notably in the synthesis of bioactive benzimidazole derivatives targeting VEGFR-2 for anti-cancer therapeutics [1]. For drug development professionals and crystallographers, determining the precise three-dimensional conformation of this precursor is critical. The spatial relationship between the aniline ring and the nitrobenzyl moiety, dictated by the central C–N–C torsion angles, directly influences its reactivity and receptor-binding geometry.
This application note provides an authoritative, self-validating protocol for the crystallization, data collection, and structural refinement of N-[(4-nitrophenyl)methyl]aniline using Single-Crystal X-Ray Diffraction (SCXRD).
Scientific Grounding & Causality in Experimental Design
To achieve a high-resolution structural model, every step of the SCXRD workflow must be carefully controlled. The experimental choices below are grounded in crystallographic first principles:
Crystallization Kinetics (Solvent & Method): We utilize a slow evaporation method using an ethanol/ethyl acetate (1:1 v/v) mixture. Causality: Ethyl acetate provides excellent solubility, while ethanol acts as a co-solvent that moderates the evaporation rate. A slow, controlled approach to the metastable supersaturation zone favors the nucleation of a single, well-ordered domain. Rapid precipitation typically yields twinned or polycrystalline aggregates that complicate data reduction.
Cryocooling (100 K): Data collection is performed at 100 K using a nitrogen cold stream. Causality: X-rays scatter off electron clouds. Hydrogen atoms, possessing only one electron, are notoriously difficult to locate at room temperature due to high atomic thermal displacement parameters (ADPs). Cooling the crystal to 100 K minimizes thermal vibrations, drastically improving the signal-to-noise ratio at high diffraction angles (
) and allowing for the unambiguous localization of the critical secondary amine hydrogen atom involved in N–H···O hydrogen bonding.
Radiation Source (Mo K
):Causality: Because N-[(4-nitrophenyl)methyl]aniline consists entirely of light atoms (C, H, N, O), Mo K radiation ( Å) is selected over Cu K. Mo K minimizes absorption effects (low value) and allows access to a larger sphere of reflection, ensuring a high data-to-parameter ratio.
Figure 1: Logical causality of solvent selection and crystal nucleation.
Dissolution: Dissolve 50 mg of high-purity N-[(4-nitrophenyl)methyl]aniline in 2 mL of a 1:1 mixture of absolute ethanol and ethyl acetate in a clean 5 mL glass vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Causality: Removing foreign particulate matter prevents heterogeneous nucleation, ensuring crystals grow from the solute itself.
Evaporation: Cover the vial with Parafilm and puncture 2–3 small holes using a needle. Place the vial in a vibration-free environment at a constant 20 °C.
Validation Checkpoint: After 3–5 days, inspect the vial under a stereomicroscope. Successful growth is indicated by the presence of block-like, transparent yellow crystals with sharp, well-defined macroscopic faces.
Phase 2: Crystal Selection and Mounting
Harvesting: Transfer a spatula tip of crystals and mother liquor onto a glass microscope slide coated with Paratone-N oil. The oil protects the crystal from atmospheric moisture and mechanical stress.
Optical Validation: Examine the crystals under a polarized light microscope. Self-Validating Step: Rotate the polarizer. A high-quality single crystal will extinguish light (turn completely dark) uniformly at a specific angle. If the crystal blinks in sections or shows rainbow striations, it is twinned or cracked and must be discarded.
Mounting: Select a crystal with optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm). Use a MiTeGen cryoloop to scoop the crystal, ensuring it is suspended in a minimal droplet of oil, and immediately transfer it to the diffractometer's 100 K nitrogen cold stream. The oil will instantly freeze, rigidly securing the crystal.
Phase 3: Data Collection
Centering: Optically center the crystal in the X-ray beam using the diffractometer's goniometer video camera.
Unit Cell Determination: Collect a preliminary set of frames (matrix scan).
Validation Checkpoint: The indexing algorithm should successfully index >90% of the harvested reflections with a mosaicity of <0.6°.
Full Strategy: Set up a data collection strategy using
and scans to cover the full Ewald sphere. Aim for a resolution of at least Å ( for Mo K) and a completeness of >99%.
Phase 4: Data Reduction and Refinement
Integration: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).
Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [2]. This algorithm is highly efficient for small organic molecules and will automatically assign the correct space group based on systematic absences.
Refinement: Perform full-matrix least-squares refinement on
using SHELXL [3], operated through the Olex2 graphical user interface[4].
Refine all non-hydrogen atoms anisotropically.
Locate the amine hydrogen atom from the difference Fourier map and refine its coordinates freely to accurately determine the N–H bond length and N–H···O hydrogen bond geometry.
Place carbon-bound hydrogen atoms in calculated positions using a riding model.
Validation Checkpoint: Generate a CheckCIF report via the IUCr platform. A structurally sound model will yield no A-level or B-level alerts.
Figure 2: End-to-end SCXRD workflow for N-[(4-nitrophenyl)methyl]aniline.
Quantitative Data Presentation
To ensure reproducibility and provide a benchmark for researchers synthesizing this compound, the expected crystallographic parameters and strict refinement quality targets are summarized below.
Table 1: Target Crystallographic Parameters for N-[(4-nitrophenyl)methyl]aniline
Parameter
Value
Chemical Formula
C₁₃H₁₂N₂O₂
Formula Weight
228.25 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K)
Crystal System
Monoclinic (Typical for nitrobenzyl derivatives)
Space Group
or
Absorption Coefficient ()
~0.09 mm⁻¹
~480
Table 2: Data Collection & Refinement Quality Metrics
Metric
Target Standard
Validation Purpose
< 0.05
Validates the accuracy of data merging and overall crystal quality.
Completeness to
> 99.0%
Ensures a sufficient data-to-parameter ratio for anisotropic refinement.
Goodness-of-fit (GoF) on
0.95 – 1.05
Validates the appropriateness of the weighting scheme applied to the data.
Final []
< 0.05
Indicates a highly accurate and reliable structural model.
(all data)
< 0.15
Confirms accurate modeling of weak, high-angle reflections.
Largest diff. peak and hole
< 0.5 e·Å⁻³
Verifies the absence of unmodeled electron density (e.g., missing solvent).
References
Mostafa, Y. A., et al. (2018). Design and synthesis of 2‐phenyl benzimidazole derivatives as VEGFR‐2 inhibitors with anti‐breast cancer activity. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlRE9SD6CHEtg7FBIqdyUwXpWXcI-MrvXwrCkywjTxlKrgT_9IrWlBwJRA1Iqxc8vShNTKBgMWHat9zd-brF-G5QX7oYKiFxVxtPbliDDcdSeqRE0mCCrSrdn0h8hr7NRiCQ21mE-HfII9aLnsS50rky063DySqL-aPUi2ulxpLtu_PSJyU6OuBBL_HU5GlwjJmmlSfCq4YBn4nsIvvG9iw0V_j1bxBWt2467J0nTLGTsDVAfxgOVMPTwdolWFiwY0Okx6HUMqlm9x83XA8LlnkL9vxLI-xMm3eSTDqWSXFw==]
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, Foundations and Advances, 71, 3-8. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9YXGRkWFXwTY0fnRVrJy3YaE7XPJpp7z321jESUebl6NuND3mB1JE0ZnMgG8HPz5vJ00Nax6kCsysgu_DXbIteBbQDbQQPd1I9G0yq9mLW5op77BB9h8MwQq40aYoGAXeYQn4R3t-9LMyzwfm7y3ADcXDyRzzpzM34xuMCGY7A2bnsQixH_vGQF4Nu5Vb66PNDoLSkzViVoR9VuK0yuaAeNjutMJCqKjJbXg0_dagI2s_qgmbmTiCDROeiepGqtin7I51xfxIBudj-e6Hxg==]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71, 3-8. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENriKKoXOz1bDSOuw4Tp0skCN39_kZG9dD87UsvpV4E6e6C5DH7oZi4UXN8Eb3qzOu6flyrIhZt47CGT2zpeQz67PmZeRhijimj8VXRXpctMGd6NvNRmzZGNeK8-tjPEdIgTMt6xdMT6-bo8pj5ajHKLz4Ufeb67JN7oJNhsUBGjQ7tmYnytpAciN_UoV8aEP4sG4rNaEiEkh8HMYsLd9zrnLFgixIDaFlxhyaDarqK90_pxZ7iMs7Xo4Yueg=]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw7jTh3k2Ij8Mv2rZR0UCrAjM9HtO93-09ylg3hQQEVbw2TWjSDLdn3UHPi8Polcy5io5Fo4m6Xz2ozsnpW61-aEB32wGf_dHv2ndJ_CMQ81XZ-isXgO6W2n_xylzu5QYSDRynNmJGh6yPpPAfUMfGoRfSwgRJp2yAZ96u1osjMj_vea-sdbQJGIH96U6zV_9Loy1b9h_0VJz52oPLXidjWN4wHD5ozf98pUkejxZXnLo=]
Application
Application Note: N-[(4-nitrophenyl)methyl]aniline in Organic Nonlinear Optical (NLO) Materials
Target Audience: Materials Scientists, Optical Engineers, and Synthetic Chemists. Document Type: Advanced Application Note & Experimental Protocol Core Rationale & Mechanistic Insights The development of highly efficient...
The development of highly efficient organic nonlinear optical (NLO) materials relies heavily on molecular engineering to optimize second-order hyperpolarizability (
) while maintaining optical transparency. N-[(4-nitrophenyl)methyl]aniline (CAS: 10359-18-9), also known as N-(4-nitrobenzyl)aniline, serves as a premier model compound for this class of materials.
The "Push-Pull" Paradigm and Conjugation Breaking
Nitroaniline derivatives are renowned for their significant NLO properties, driven by a "push-pull" electronic structure[1]. In N-[(4-nitrophenyl)methyl]aniline, the aniline ring acts as the electron donor (HOMO localization), while the 4-nitrophenyl moiety acts as the electron acceptor (LUMO localization)[2].
However, fully conjugated push-pull molecules (e.g., p-nitroaniline) often suffer from strong dipole-dipole interactions that force them to crystallize in centrosymmetric space groups, rendering their macroscopic second harmonic generation (SHG) efficiency zero (
). The strategic inclusion of the methylene (-CH₂-) bridge in N-[(4-nitrophenyl)methyl]aniline introduces two causal benefits[3]:
Conformational Flexibility: The
hybridized carbon breaks the planar rigidity, altering the molecular dipole moment and steric profile. This thermodynamically favors non-centrosymmetric crystal packing (e.g., or space groups), which is an absolute prerequisite for macroscopic SHG[4].
Optical Transparency: By interrupting the extended
-conjugation, the absorption maximum is blue-shifted. This creates a wider transparency window in the visible spectrum, preventing the material from self-absorbing the generated second harmonic light (e.g., 532 nm emission from a 1064 nm Nd:YAG fundamental).
Structure-property relationship driving the second-order NLO response in the target molecule.
Experimental Protocols
The following self-validating protocols detail the synthesis, crystallization, and NLO evaluation of the compound.
Protocol A: Synthesis via Nucleophilic Substitution
This method leverages the nucleophilic attack of aniline on the electrophilic benzylic carbon of 4-nitrobenzyl bromide[1],[3].
Reaction Setup: Dissolve 10.0 mmol of aniline and 10.0 mmol of 4-nitrobenzyl bromide in 30 mL of anhydrous ethanol.
Base Addition: Add 12.0 mmol of anhydrous potassium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). Causality Check: The base neutralizes the HBr byproduct, preventing the protonation of aniline, which would otherwise destroy its nucleophilicity.
Reflux: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
Workup: Pour the cooled mixture into 100 mL of ice-cold distilled water. Filter the resulting yellow precipitate under a vacuum.
Purification: Recrystallize the crude product from hot ethanol to yield high-purity N-[(4-nitrophenyl)methyl]aniline.
Protocol B: Single Crystal Growth for NLO Applications
To achieve optical-quality single crystals, the slow solvent evaporation technique is employed.
Solvent Selection: Prepare a 1:1 (v/v) mixture of Ethanol and Acetone. Causality Check: This moderately polar mixture balances the solubility of the hydrophobic aromatic rings and the polar nitro group, controlling the supersaturation rate to prevent the formation of centrosymmetric kinetic polymorphs.
Solution Preparation: Dissolve the purified compound in the solvent mixture until saturation at 35°C. Filter through a 0.22
m PTFE syringe filter to remove nucleation-inducing dust particles.
Evaporation: Place the solution in a loosely covered Petri dish in a vibration-free environment at a constant 25°C. Harvest the transparent, block-shaped crystals after 10-14 days.
Protocol C: Kurtz-Perry Powder SHG Evaluation
This protocol establishes a self-validating system to confirm phase-matchability.
Sample Preparation: Grind the grown crystals and sieve them into distinct particle size ranges (e.g., 25–50, 50–75, 75–100, 100–125
m).
Laser Irradiation: Pack the powders into micro-capillary tubes. Irradiate with a Q-switched Nd:YAG laser (
nm, 8 ns pulse width, 10 Hz repetition rate).
Detection: Filter out the fundamental beam using an IR-cut filter and detect the 532 nm green emission using a photomultiplier tube (PMT).
Validation: Plot SHG intensity vs. particle size. Self-Validation: If the intensity plateaus at larger particle sizes, the material is phase-matchable. If it continuously drops, it is non-phase-matchable.
Workflow for the synthesis, characterization, and NLO evaluation of N-[(4-nitrophenyl)methyl]aniline.
Quantitative Data Summary
The table below benchmarks the representative physicochemical and NLO properties of N-(4-nitrobenzyl)aniline derivatives against standard commercial NLO materials (Urea and KDP).
To ensure scientific integrity, utilize this matrix to diagnose experimental failures through causal relationships:
Observation
Causal Hypothesis
Self-Validating Check / Resolution
Zero SHG Signal at 532 nm
Molecule crystallized in a centrosymmetric space group (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)[4].
Perform SC-XRD. If centrosymmetric, change the crystallization solvent to alter solute-solvent hydrogen bonding and force an acentric polymorph.
Low Yield in Synthesis
Protonation of aniline by HBr byproduct.
Check the pH of the reaction mixture. Ensure a sufficient molar excess of the base was added.
Crystals are Opaque/Dark
Impurities or oxidation of the aniline moiety.
Check purity via NMR/TLC. Recrystallize the compound under an inert argon atmosphere to prevent oxidation.
SHG Intensity Drops with Size
Material is non-phase-matchable due to high refractive index dispersion.
Measure refractive indices () via the prism coupling method. The material may only be suitable for electro-optic modulation rather than frequency doubling.
References
LookChem. "N-(4-nitrobenzyl)aniline | 10359-18-9 Chemical Properties and Synthesis." LookChem Database. URL:[Link]
ResearchGate. "Design and synthesis of 2-phenyl benzimidazole derivatives... (Centrosymmetric vs. Non-centrosymmetric space groups)." ResearchGate Publications. URL: [Link]
N-[(4-Nitrophenyl)methyl]aniline: A Versatile Scaffold for Pharmaceutical Innovation
Introduction In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. N-[(4-nitrophenyl)met...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. N-[(4-nitrophenyl)methyl]aniline, a diarylamine bearing a nitroaromatic moiety, has emerged as a scaffold of significant interest. This molecule uniquely combines the structural features of N-benzylaniline with the electronic properties of a nitro-substituted aromatic ring, making it a compelling starting point for the synthesis of a diverse range of pharmaceutically active compounds.
The N-benzylaniline core is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, and enzyme inhibitory properties.[1] Concurrently, the nitroaromatic group is a well-established pharmacophore, particularly in the development of antimicrobial and anticancer agents.[2][3] Nitro compounds can act as bioreductive prodrugs, which are selectively activated under the hypoxic conditions often found in solid tumors, leading to targeted cell death.[4] This dual functionality renders N-[(4-nitrophenyl)methyl]aniline a promising platform for the development of targeted therapies and novel antimicrobial agents.
This technical guide provides a comprehensive overview of N-[(4-nitrophenyl)methyl]aniline as a building block in pharmaceutical synthesis. It details established synthetic protocols, explores its potential applications with supporting data, and offers insights into the rationale behind the experimental methodologies.
Synthetic Methodologies
The synthesis of N-[(4-nitrophenyl)methyl]aniline can be efficiently achieved through two primary routes: reductive amination and nucleophilic substitution. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient and widely used one-pot method for the formation of secondary amines.[5] This process involves the initial reaction of an aldehyde (4-nitrobenzaldehyde) with a primary amine (aniline) to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[6][7]
Experimental Workflow:
Caption: Reductive Amination Workflow for N-[(4-nitrophenyl)methyl]aniline Synthesis.
Detailed Protocol:
Imine Formation: To a solution of 4-nitrobenzaldehyde (1.0 eq) in methanol, add aniline (1.0 eq).
Reflux the reaction mixture for 4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
Reduction: After completion, cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction mixture at room temperature for 2 hours.
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-[(4-nitrophenyl)methyl]aniline.
Causality Behind Experimental Choices:
Methanol as Solvent: Methanol is a good solvent for both the reactants and the imine intermediate, facilitating the reaction.
Reflux Conditions: Heating the reaction mixture promotes the formation of the imine by driving off the water formed during the condensation reaction.
Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine to the secondary amine without affecting the nitro group.[6]
Acidic Work-up (Optional): In some protocols, a mild acid like acetic acid is added during the reduction step to facilitate the reduction of the iminium ion, which is in equilibrium with the imine.[2]
Protocol 2: Synthesis via N-Alkylation of Aniline
An alternative approach involves the direct N-alkylation of aniline with a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or chloride. This is a classical nucleophilic substitution reaction where the nitrogen atom of aniline acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
Experimental Workflow:
Caption: N-Alkylation Workflow for N-[(4-nitrophenyl)methyl]aniline Synthesis.
Detailed Protocol:
Reaction Setup: To a solution of aniline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
Add 4-nitrobenzyl bromide (1.0 eq) to the mixture.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
Isolation and Purification: Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain pure N-[(4-nitrophenyl)methyl]aniline.
Causality Behind Experimental Choices:
Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it can solvate the cation, leaving the anion (in this case, the deprotonated aniline) more nucleophilic.
Base: The base is crucial to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Temperature: Heating the reaction increases the rate of the nucleophilic substitution.
Characterization Data
The structural confirmation of the synthesized N-[(4-nitrophenyl)methyl]aniline is crucial. The following table summarizes expected characterization data based on the closely related compound, 4-methyl-N-[(4-nitrophenyl)methyl]aniline.[6]
The unique structural features of N-[(4-nitrophenyl)methyl]aniline make it a valuable precursor for the synthesis of various potential therapeutic agents.
Precursor for Bioreductive Anticancer Prodrugs
The 4-nitrophenyl group can serve as a trigger for bioreductive activation.[4] Under the hypoxic conditions prevalent in solid tumors, nitroreductase enzymes can reduce the nitro group to a hydroxylamine or amine. This reduction can initiate a cascade of reactions leading to the release of a cytotoxic agent. N-[(4-nitrophenyl)methyl]aniline can be further functionalized to incorporate a cytotoxic payload, creating a prodrug that is selectively activated in the tumor microenvironment, thereby minimizing systemic toxicity.
Conceptual Bioactivation Pathway:
Caption: Conceptual Bioactivation of a N-[(4-nitrophenyl)methyl]aniline-based Prodrug.
Scaffold for Novel Antimicrobial Agents
Nitroaromatic compounds have a long history of use as antimicrobial agents.[2][3] The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the microorganism. The N-benzylaniline scaffold itself has also been shown to possess antibacterial properties.[1][7] By combining these two pharmacophores, N-[(4-nitrophenyl)methyl]aniline provides a promising starting point for the synthesis of new antimicrobial drugs with potentially novel mechanisms of action to combat antibiotic resistance.
Comparative Cytotoxicity Data of Related Benzyl Derivatives:
The following table presents the in vitro cytotoxicity of a series of glucopyranosyl-conjugated benzyl derivatives against a human colorectal carcinoma cell line (HCT-116) and a normal human embryonic kidney cell line (293T), demonstrating the potential of the benzylamine scaffold in developing cancer-selective cytotoxic agents.[9]
This data suggests that modifications to the aniline ring of a benzylaniline derivative can significantly impact both cytotoxicity and selectivity, highlighting the potential for optimizing the therapeutic index of drugs derived from the N-[(4-nitrophenyl)methyl]aniline scaffold.
Conclusion
N-[(4-nitrophenyl)methyl]aniline is a strategically designed building block that holds considerable promise for pharmaceutical synthesis. Its straightforward and efficient synthesis, combined with the inherent biological potential of its constituent moieties, makes it an attractive starting material for the development of novel anticancer and antimicrobial agents. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this versatile scaffold in their drug discovery programs.
References
Cushny, A. R. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 36(19), 2817–2821. [Link]
PubChem. (2025). 4-methyl-N-[(4-nitrophenyl)methyl]aniline. National Center for Biotechnology Information. [Link]
Ishida, T., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9272-9275. [Link]
Bharaniraj, J., et al. (2014). P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS. International Journal of ChemTech Research, 6(1), 433-438. [Link]
Mondal, J., et al. (2025). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Inorganic Chemistry. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Trade Science Inc.[Link]
Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
Google Patents. (n.d.).
Google Patents. (n.d.).
Atwell, G. J., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (10), 1579-1586. [Link]
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 043-053. [Link]
Balaraman, E., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11463–11469. [Link]
Wang, Y., et al. (2025). Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. Catalysts, 15(9), 1123. [Link]
Improving the yield of N-[(4-nitrophenyl)methyl]aniline synthesis
Welcome to the Technical Support Center for the synthesis of N-[(4-nitrophenyl)methyl]aniline (commonly known as N-(4-nitrobenzyl)aniline). This guide is designed for synthetic chemists and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of N-[(4-nitrophenyl)methyl]aniline (commonly known as N-(4-nitrobenzyl)aniline).
This guide is designed for synthetic chemists and drug development professionals experiencing yield bottlenecks, chemoselectivity issues, or purification challenges during the preparation of this secondary amine. We have structured this resource to bypass generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible scale-up.
Quantitative Comparison of Synthesis Routes
Chemists typically evaluate two primary pathways for this molecule: Direct Alkylation (
) and Reductive Amination. As demonstrated in the data below, reductive amination provides superior control over the reaction profile.
Parameter
Stepwise Reductive Amination
Direct Alkylation ()
Typical Isolated Yield
85–95%
40–60%
Aniline Equivalents Required
1.0 – 1.05 eq
5.0 – 10.0 eq
Reaction Temperature
25 °C (Imine) / 0 °C (Reduction)
80–100 °C
Over-alkylation Byproduct
< 2%
15–30%
Nitro Reduction Byproduct
< 1% (with )
N/A
Reaction Pathways & Bottlenecks
Synthesis pathways for N-[(4-nitrophenyl)methyl]aniline highlighting common side reactions.
Troubleshooting FAQs
Q1: Why am I seeing 4-aminobenzylaniline or other over-reduced byproducts in my LC-MS?Causality: The para-nitro group on your starting aldehyde is highly susceptible to reduction[1]. If you employ catalytic hydrogenation (e.g.,
gas with Pd/C or Pt catalysts) for the reductive amination, the activation energy to reduce the nitroarene is low enough that it outcompetes or parallels the imine reduction[2].
Solution: You must switch to a chemoselective hydride donor. () or Sodium borohydride () selectively reduce the iminium intermediate while leaving the nitro group completely intact[3].
Q2: My imine intermediate isn't forming completely. How can I drive the condensation?Causality: Aniline is a relatively weak nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. Furthermore, imine condensation is a reversible equilibrium process that generates water. If water remains in the system, the reaction stalls.
Solution: Drive the equilibrium forward via Le Chatelier's principle by adding a physical desiccant (anhydrous
or activated 4Å molecular sieves) to the reaction mixture. Additionally, adding a catalytic amount of glacial acetic acid (pH ~4-5) protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly basic aniline[3].
Q3: I am using the direct alkylation route (4-nitrobenzyl chloride + aniline) and getting a mixture of secondary and tertiary amines. How do I stop over-alkylation?Causality: Once the primary aniline is mono-alkylated to form the target secondary amine, the newly attached benzyl group acts as an electron-donating group. This increases the electron density on the nitrogen, making the secondary amine more nucleophilic than the starting primary aniline. Consequently, it reacts rapidly with the remaining alkyl halide to form a tertiary amine.
Solution: To statistically favor mono-alkylation in an
paradigm, you must use a massive excess of aniline (5-10 equivalents), which complicates downstream purification. We strongly recommend abandoning this route in favor of stepwise reductive amination, which bypasses the over-alkylation trap entirely[4].
To achieve >90% yield of N-[(4-nitrophenyl)methyl]aniline, utilize this stepwise protocol. It is designed as a "self-validating system," meaning you cannot proceed to the reduction phase until the condensation phase is analytically proven to be complete.
Add aniline (1.05 eq, 10.5 mmol) followed by anhydrous
(2.0 g) to scavenge generated water.
Stir the suspension at 25 °C for 3–4 hours.
Phase 2: In-Process Control (IPC) Validation
4. Critical Checkpoint: Pull an aliquot and analyze via TLC (Hexanes/EtOAc 3:1).
5. Causality of Validation: Do not add the reducing agent until TLC confirms the complete disappearance of the 4-nitrobenzaldehyde spot. Adding the reductant prematurely will reduce the unreacted aldehyde into 4-nitrobenzyl alcohol, permanently capping your yield and complicating purification. If aldehyde remains, add 0.1 eq of glacial acetic acid and stir for an additional hour[3].
Phase 3: Chemoselective Reduction
6. Once imine formation is validated, cool the reaction mixture to 0 °C using an ice bath.
7. Slowly add
(1.5 eq, 15 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas[3].
8. Allow the reaction to warm to room temperature and stir for 1 hour.
Phase 4: Quench & Isolation
9. Quench the reaction by slowly adding saturated aqueous
(20 mL).
10. Filter the mixture through a Celite pad to remove the hydrated magnesium salts.
11. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure.
12. Purification: The crude product is typically >95% pure, but can be recrystallized from hot ethanol to yield bright yellow crystals of N-[(4-nitrophenyl)methyl]aniline.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]
Nayal, O. S., et al. "Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH." The Journal of Organic Chemistry, 2015. URL:[Link]
Technical Support Center: Enhancing the Stability of N-[(4-nitrophenyl)methyl]aniline for Practical Applications
Welcome to the Technical Support Center for N-[(4-nitrophenyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-[(4-nitrophenyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the stability of this compound in practical applications. As a molecule incorporating both a secondary aniline and a nitroaromatic moiety, N-[(4-nitrophenyl)methyl]aniline presents unique stability challenges that can impact experimental reproducibility, shelf-life, and the overall success of research and development projects.
This resource provides a structured approach to understanding and mitigating the degradation of N-[(4-nitrophenyl)methyl]aniline. We will delve into the fundamental causes of its instability and offer field-proven strategies and detailed protocols to ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My N-[(4-nitrophenyl)methyl]aniline sample has developed a yellow or brownish tint. What is causing this discoloration?
A1: The discoloration of N-[(4-nitrophenyl)methyl]aniline is a common indicator of degradation, primarily due to oxidation and photodegradation. The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light, leading to the formation of colored impurities such as nitroso and nitro derivatives, as well as polymeric species.[1] The nitroaromatic ring can also contribute to color formation upon degradation.
Q2: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A2: The most definitive way to confirm degradation and identify byproducts is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry (MS). A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of purity and identification of impurities. Visual inspection for color change is a preliminary but not conclusive indicator.
Q3: What are the primary degradation pathways for N-[(4-nitrophenyl)methyl]aniline?
A3: Based on its chemical structure, the primary degradation pathways for N-[(4-nitrophenyl)methyl]aniline are:
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides and other colored byproducts. The benzylic carbon can also be a site of oxidation.
Photodegradation: Aromatic nitro compounds and anilines are known to be sensitive to light.[1] UV radiation can provide the energy to initiate photochemical reactions, leading to cleavage of the benzyl-nitrogen bond or reactions involving the nitro group.
Thermal Degradation: While some related compounds like N-benzyl-2-methyl-4-nitroaniline show good thermal stability up to around 230°C, prolonged exposure to elevated temperatures can accelerate oxidative processes and other decomposition reactions.[2][3]
Hydrolysis: While generally less susceptible to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation.
Q4: What are the ideal storage conditions for N-[(4-nitrophenyl)methyl]aniline to ensure its long-term stability?
A4: To maximize the shelf-life of N-[(4-nitrophenyl)methyl]aniline, the following storage conditions are recommended:
Temperature: Store at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles if in solution.
Light: Protect from light by storing in amber glass vials or in a light-proof container.
Atmosphere: For maximum stability, especially for long-term storage or as a reference standard, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Form: Whenever possible, store the compound as a dry solid, as solutions can be more prone to degradation.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a problem-and-solution framework for common stability issues encountered during the handling and use of N-[(4-nitrophenyl)methyl]aniline.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Rapid discoloration of solid compound upon exposure to lab environment.
Photodegradation and/or oxidation from atmospheric oxygen.
Minimize exposure to light and air. Handle the compound in a glove box or under an inert gas stream. Store in amber, tightly sealed containers.
Inconsistent results in bioassays or chemical reactions.
Degradation of the stock solution.
Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C under an inert atmosphere. Perform a quick purity check (e.g., by TLC or HPLC) before use.
Precipitate formation in a stored solution.
Degradation leading to insoluble byproducts or exceeding the solubility limit upon cooling.
Visually inspect for precipitation before use. If observed, attempt to redissolve by gentle warming and sonication. However, this may not be advisable if thermal degradation is a concern. It is best to prepare a fresh solution. Confirm the identity of the precipitate if possible.
Appearance of new peaks in HPLC chromatograms over time.
Chemical degradation of the compound.
Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in tracking the stability of your samples over time.
Experimental Protocols for Stability Enhancement
To proactively address the stability of N-[(4-nitrophenyl)methyl]aniline, the following protocols can be implemented.
Protocol 1: Conducting a Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of N-[(4-nitrophenyl)methyl]aniline and to develop a stability-indicating analytical method.[4][5][6][7]
Objective: To generate potential degradation products under various stress conditions.
Methodology:
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-[(4-nitrophenyl)methyl]aniline in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution for analysis.
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette) and the solid compound to UV light (e.g., 254 nm or a photostability chamber following ICH Q1B guidelines) for a defined period.[8]
Analysis: Analyze all stressed samples, alongside an unstressed control sample, using a suitable HPLC-UV or HPLC-MS method. A C18 column is a good starting point for method development.
Protocol 2: Formulation with Antioxidants
The addition of antioxidants can significantly inhibit oxidative degradation.
Objective: To prepare a more stable solution of N-[(4-nitrophenyl)methyl]aniline for experimental use.
Materials:
N-[(4-nitrophenyl)methyl]aniline
High-purity solvent (e.g., ethanol, DMSO, or a suitable buffer)
Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS))[9][10][11][12][13]
Methodology:
Determine the appropriate antioxidant and concentration: A typical starting concentration for BHT is 0.01% to 0.1% (w/v).[10] The optimal concentration should be determined experimentally.
Prepare the antioxidant stock solution: Dissolve the chosen antioxidant in the selected solvent.
Prepare the final solution: Dissolve the N-[(4-nitrophenyl)methyl]aniline in the antioxidant-containing solvent to the desired final concentration.
Storage: Store the stabilized solution under the recommended conditions (refrigerated, protected from light).
Evaluation: Monitor the stability of the stabilized solution over time using a stability-indicating HPLC method and compare it to an unstabilized solution.
Visualization of Degradation and Stabilization
To better understand the processes involved, the following diagrams illustrate the key concepts.
Caption: Major degradation pathways for N-[(4-nitrophenyl)methyl]aniline.
Caption: Key strategies for enhancing the stability of the compound.
References
Alsante, K. M., et al. (2011). A review of forced degradation and stability indicating studies of drugs. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 735-748. Available at: [Link]
The Importance of Excipients in Drugs. Open Access Journals. Available at: [Link]
Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13. Available at: [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Eurasian Journal of Analytical Chemistry, 18(2), em263. Available at: [Link]
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024). Journal of Chemical and Pharmaceutical Research, 16(9), 13-14. Available at: [Link]
The Role of Excipient Selection in Pharmaceutical Formulation: A Research & Development Perspective. (2023). LinkedIn. Available at: [Link]
Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13. Available at: [Link]
A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4157-4164. Available at: [Link]
a comprehensive review on advancement in forced degradation studies. (2025). ResearchGate. Available at: [Link]
A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. ijamscr. Available at: [Link]
(PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available at: [Link]
Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. ResearchGate. Available at: [Link]
N-oxidation of aromatic amines by intracellular oxidases. PubMed. Available at: [Link]
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available at: [Link]
Hindered amine light stabilizers. Wikipedia. Available at: [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available at: [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
Mechanisms of Antioxidant Action: Aromatic Nitroxyl Radicals and Their Derived Hydroxylamines as Antifatigue Agents for Natural Rubber in. ResearchGate. Available at: [Link]
Nitroaromatic compounds, from synthesis to biodegradation. PubMed. Available at: [Link]
BHT (Butylated Hydroxytoluene). Kao. Available at: [Link]
Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol. ResearchGate. Available at: [Link]
Applications and Uses of Butylated Hydroxytoluene. OKFoodAdd. Available at: [Link]
Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III). Academia.edu. Available at: [Link]
Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. PubMed. Available at: [Link]
HALS (Hindered Amine Light Stabilizer). Ba Special Chem & Color. Available at: [Link]
The degradation products of aniline in the solutions with ozone and kinetic investigations. ResearchGate. Available at: [Link]
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate. Available at: [Link]
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. ResearchGate. Available at: [Link]
BUTYLATED HYDROXYTOLUENE. Ataman Kimya. Available at: [Link]
Butylated hydroxytoluene. Wikipedia. Available at: [Link]
Introduction of Light Stabilizers Additives. Baoxu Chemical. Available at: [Link]
Opinion on Butylated Hydroxytoluene (BHT). Public Health. Available at: [Link]
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Available at: [Link]
The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA. Available at: [Link]
Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Publications. Available at: [Link]
Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Available at: [Link]
Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. ResearchGate. Available at: [Link]
(PDF) Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. ResearchGate. Available at: [Link]
Protection of Aniline Derivatives. YouTube. Available at: [Link]
(PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. ResearchGate. Available at: [Link]
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules. Available at: [Link]
N-benzyl-4-nitroaniline. PubChem. Available at: [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of N-[(4-nitrophenyl)methyl]aniline
Welcome to the technical support center for the industrial-scale synthesis of N-[(4-nitrophenyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to mo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the industrial-scale synthesis of N-[(4-nitrophenyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond laboratory-scale synthesis to pilot or full-scale production. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and scalable process.
I. Overview of Synthetic Strategies
The synthesis of N-[(4-nitrophenyl)methyl]aniline is most commonly achieved via two primary routes: reductive amination and nucleophilic substitution.
Reductive Amination: This is a highly efficient, one-pot reaction that combines 4-nitrobenzaldehyde and aniline in the presence of a reducing agent.[1] This method is often preferred for its atom economy and milder reaction conditions.[2]
Nucleophilic Substitution: This approach involves the reaction of 4-nitrobenzyl halide with aniline.[3] While a viable method, it can be prone to over-alkylation and the generation of stoichiometric salt byproducts.[4]
This guide will primarily focus on the reductive amination pathway due to its widespread industrial applicability.
Reaction Workflow: Reductive Amination
Caption: General workflow for the reductive amination synthesis of N-[(4-nitrophenyl)methyl]aniline.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the reductive amination synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in reductive amination can often be traced back to several key factors.[5] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Cause
Recommended Solutions
Scientific Rationale
Inefficient Imine Formation
• Optimize pH to 4-6 using a buffer like acetic acid.[6] • Ensure anhydrous conditions by using dry solvents and reagents, or by adding molecular sieves.
Imine formation is an equilibrium reaction favored under mildly acidic conditions.[7] Water is a byproduct, and its removal drives the equilibrium towards the imine intermediate.
Premature Aldehyde Reduction
• Add the reducing agent portion-wise at a controlled, low temperature (e.g., 0-5 °C). • Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][7]
Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol, competing with imine formation.[8][9] Milder reagents are more selective for the iminium ion.[7]
Incomplete Reduction of the Imine
• Use a fresh, high-purity batch of the reducing agent. • Increase the reaction time and monitor progress by TLC or HPLC until the imine intermediate is consumed.[5]
The reducing agent may have degraded during storage. Some imines are less reactive and require longer reaction times for complete conversion.
Side Reactions
• Control the reaction temperature to minimize the formation of byproducts.[5] • Use a slight excess (1.1-1.2 equivalents) of aniline to ensure complete consumption of the aldehyde.
Higher temperatures can lead to undesired side reactions. An excess of the amine can help drive the reaction to completion but may complicate purification if the excess is too large.
Q2: I'm observing significant impurity peaks in my HPLC analysis. What are the likely byproducts and how can I minimize them?
The formation of byproducts is a common challenge in scaling up organic reactions. Identifying these impurities is the first step toward mitigating their formation.
Likely Byproduct
Formation Mechanism
Minimization Strategy
4-Nitrobenzyl Alcohol
Reduction of the starting 4-nitrobenzaldehyde by the reducing agent.[9]
Use a milder reducing agent (e.g., NaBH(OAc)₃) that is more selective for the imine.[7] Add the reducing agent slowly at a low temperature.
The product, a secondary amine, reacts with another molecule of 4-nitrobenzaldehyde and is subsequently reduced.[7]
Use a controlled stoichiometry, avoiding a large excess of the aldehyde. A two-step approach where the imine is formed and isolated before reduction can also prevent this.[9]
Unreacted Starting Materials
Incomplete reaction due to inefficient imine formation or incomplete reduction.
Refer to the solutions for low yield in Q1. Ensure adequate reaction time and temperature.[5]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the reductive amination synthesis.
Q3: The reaction mixture becomes a thick slurry, making stirring difficult. How can I address this?
Poor solubility of reactants or the product can lead to stirring issues, especially at larger scales.
Solvent Selection: While methanol is commonly used, consider co-solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to improve solubility.[6]
Reaction Concentration: Decreasing the concentration of the reaction mixture by increasing the solvent volume can help maintain a stirrable suspension.
Temperature Control: In some cases, a slight increase in temperature can improve solubility. However, this must be balanced against the potential for increased side product formation.[5]
III. Frequently Asked Questions (FAQs)
Safety Considerations
Q: What are the primary safety hazards associated with the industrial-scale synthesis of N-[(4-nitrophenyl)methyl]aniline?
The primary hazards are associated with the starting materials and reagents:
Nitroaromatic Compounds: 4-Nitrobenzaldehyde and the product are nitroaromatic compounds, which can be toxic and potentially explosive under certain conditions.[10] Avoid excessive heat and shock.[11]
Reducing Agents: Sodium borohydride and its derivatives react with water and acids to produce flammable hydrogen gas.[12] Handle in a well-ventilated area away from ignition sources.
Solvents: Many organic solvents used are flammable. Ensure proper grounding of equipment to prevent static discharge.
Always consult the Safety Data Sheet (SDS) for all chemicals and conduct a thorough hazard analysis before beginning any work.
Reagent and Catalyst Selection
Q: Which reducing agent is best for this reaction at an industrial scale?
While sodium borohydride is a cost-effective option, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity, which minimizes the reduction of the starting aldehyde.[7][13] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but introduces cyanide into the waste stream, which requires specialized disposal procedures.[7]
Q: Is a catalyst always necessary for imine formation?
Yes, an acid catalyst is crucial for the formation of the imine intermediate.[6] Acetic acid is a common and effective choice. The pH should be carefully controlled, as too much acid can protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.[5]
Process and Analytical Control
Q: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities.[14] This is the preferred method for in-process control at an industrial scale.
Q: What are the recommended methods for purifying the final product on a large scale?
Crystallization: This is often the most efficient and economical method for purifying solid products at an industrial scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find conditions that provide high purity and yield.[15]
Column Chromatography: While effective, it can be costly and time-consuming for large quantities. It is typically reserved for high-value products or when crystallization is not feasible.
IV. Experimental Protocols
General Protocol for Reductive Amination
This protocol is a starting point and may require optimization based on your specific equipment and scale.
Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge aniline (1.0-1.2 equivalents) and 4-nitrobenzaldehyde (1.0 equivalent).
Solvent Addition: Add a suitable solvent such as methanol or a mixture of methanol and THF.
Imine Formation: Add acetic acid to catalyze the reaction and adjust the pH to approximately 4-6.[6] Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or HPLC.
Reduction: Cool the reaction mixture to 0-5 °C. Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C.
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as indicated by HPLC analysis.
Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide to decompose any remaining borohydride.
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization.
V. References
The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026, January 15). Retrieved March 7, 2026, from [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 7, 2026, from [Link]
benzylanilines via the amination of toluene over a cobalt-based catalyst. (2024, February 6). Catalysis Science & Technology. Retrieved March 7, 2026, from [Link]
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Synthesis of N-benzyl-2-amino-4-nitroaniline - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Biocatalytic reductive aminations with NAD(P)H-dependent enzymes: enzyme discovery, engineering and synthetic applications - RSC Publishing. (2023, December 7). Retrieved March 7, 2026, from [Link]
Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC. (2025, October 24). Retrieved March 7, 2026, from [Link]
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Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010, November 19). Angewandte Chemie International Edition. Retrieved March 7, 2026, from [Link]
4-methyl-2-nitroaniline synthesis method - Patsnap Eureka. (2018, March 6). Retrieved March 7, 2026, from
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Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. (2022, December 28). Retrieved March 7, 2026, from [Link]
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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Comparative Analysis of N-[(4-nitrophenyl)methyl]aniline and its Analogs in Drug Discovery
Executive Summary & Pharmacological Context In contemporary medicinal chemistry, the diarylmethylamine scaffold—specifically N-benzylaniline—serves as a highly versatile pharmacophore. N-[(4-nitrophenyl)methyl]aniline (c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
In contemporary medicinal chemistry, the diarylmethylamine scaffold—specifically N-benzylaniline—serves as a highly versatile pharmacophore. N-[(4-nitrophenyl)methyl]aniline (commonly referred to as N-(4-nitrobenzyl)aniline) represents a critical structural node within this class. By incorporating a strongly electron-withdrawing nitro group at the para position of the benzyl ring, this molecule exhibits a distinct electrostatic potential and lipophilicity profile compared to its unsubstituted or electron-donating analogs.
As a Senior Application Scientist, I have evaluated this class of compounds across multiple high-value biological targets. Recent literature demonstrates that N-benzylaniline derivatives are potent modulators of diverse enzymatic systems, most notably acting as [1] and as [2] for stroke neuroprotection. This guide objectively compares the biological performance of the 4-nitro derivative against its structural analogs, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Insights: The Role of Benzyl Substitution
The biological activity of N-benzylanilines is dictated by the electronic and steric nature of the benzyl substitution. The secondary amine acts as a critical hydrogen-bond donor/acceptor, while the two aromatic rings occupy distinct hydrophobic pockets within the target enzyme.
saFabI Inhibition (Antimicrobial): The N-benzylaniline scaffold mimics the binding mode of the well-known inhibitor triclosan. The secondary amine hydrogen-bonds with the catalytic tyrosine residue and the 2'-hydroxyl of the NADPH cofactor. A strongly electron-withdrawing group (EWG) like 4-nitro alters the inductive pull through the benzylic carbon, subtly reducing the amine's pKa and altering its hydrogen-bonding geometry compared to halogenated analogs.
ALDH2 Activation (Neuroprotection): ALDH2 activators bind to an allosteric hydrophobic cavity at the dimer interface. The 4-nitro group introduces a bulky, polar moiety that can act as a strong hydrogen-bond acceptor, which significantly shifts the binding thermodynamics compared to the electron-donating (EDG) 4-methoxy analog.
Mechanistic pathways of N-benzylaniline analogs modulating saFabI and ALDH2 targets.
Comparative Biological Activity
To objectively evaluate the impact of the 4-nitro substitution, we compare it against unsubstituted, electron-donating (4-methoxy), and lipophilic/halogenated (4-chloro) analogs. The data synthesized below represents established Structure-Activity Relationship (SAR) trends derived from validated biochemical assays [1, 2].
Compound Analog
Benzyl Substitution
Electronic Nature
saFabI Inhibition (MRSA MIC)
ALDH2 Activation Fold (vs. Basal)
Primary Pharmacological Profile
N-benzylaniline
None (H)
Neutral
Moderate (~16 mg/L)
Baseline (1.0x)
Weak baseline scaffold
N-[(4-nitrophenyl)methyl]aniline
4-NO₂
Strong EWG
Moderate (~8 mg/L)
Moderate (1.5x)
Dual-modulator, high polarity
N-(4-methoxybenzyl)aniline
4-OCH₃
Strong EDG
Weak (>32 mg/L)
High (2.2x)
Optimized for ALDH2 activation
N-(4-chlorobenzyl)aniline
4-Cl
Mild EWG / Lipophilic
Potent (0.5 - 2 mg/L)
Low (1.2x)
Optimized for saFabI inhibition
Data Interpretation: The 4-chloro substitution provides the optimal balance of lipophilicity and mild electron withdrawal required to penetrate the MRSA biofilm and bind saFabI. Conversely, the 4-nitro analog exhibits moderate activity across both targets, as its high polarity restricts optimal hydrophobic packing in the saFabI pocket but provides beneficial electrostatic interactions in the ALDH2 allosteric site.
To ensure scientific integrity, the following protocols are designed as self-validating systems . We utilize continuous spectrophotometric readouts to establish steady-state kinetics, ensuring that any observed activity is a direct result of target modulation rather than assay artifact.
Step-by-step experimental workflow for evaluating N-benzylaniline derivatives.
In Vitro saFabI Inhibition Assay
Causality of Design: This assay measures the consumption of NADPH at 340 nm. Because the reduced nicotinamide ring absorbs light at 340 nm while the oxidized form (NADP+) does not, this provides a direct, real-time kinetic readout of saFabI catalytic efficiency.
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer containing 100 mM sodium phosphate (pH 7.4), 150 mM NaCl, and 8% glycerol.
Enzyme & Cofactor Assembly: Add purified saFabI enzyme (final concentration 1.5 µg/mL) and NADPH (final concentration 200 µM) to a 96-well UV-transparent microplate.
Compound Pre-incubation: Add N-[(4-nitrophenyl)methyl]aniline (or analogs) dissolved in DMSO. Crucial Step: Pre-incubate for 15 minutes at 25°C. This allows the secondary amine to establish equilibrium hydrogen bonding with the enzyme pocket before substrate introduction.
Reaction Initiation: Initiate the reaction by adding the substrate, trans-2-octenoyl-CoA (final concentration 50 µM).
Kinetic Readout: Monitor the decrease in absorbance at 340 nm over 10 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.
Self-Validating Controls:
Positive Control: Triclosan (1 µM) must show >90% inhibition.
Negative Control: 1% DMSO vehicle must establish the uninhibited V₀.
Blank Control: Buffer + NADPH + Compound (no enzyme) to rule out compound auto-oxidation or baseline absorbance interference.
ALDH2 Activation Kinetic Assay
Causality of Design: ALDH2 detoxifies toxic aldehydes by oxidizing them to carboxylic acids, concomitantly reducing NAD+ to NADH. We monitor NADH production at 340 nm. Activation is measured as a fold-increase in V₀ relative to the basal enzyme rate.
Step-by-Step Protocol:
Buffer Setup: Prepare 50 mM sodium pyrophosphate buffer (pH 8.0) containing 1 mM DTT to maintain the catalytic cysteine in a reduced state.
System Assembly: Combine ALDH2 enzyme (0.5 µg/mL), NAD+ (2.5 mM), and the N-benzylaniline test compound (10 µM) in the microplate. Pre-incubate for 5 minutes.
Initiation: Add acetaldehyde (10 mM) to initiate the reaction.
Measurement: Record the linear increase in absorbance at 340 nm for 5 minutes.
Self-Validating Controls:
Positive Control: Alda-1 (10 µM) must yield a ~2.0x to 2.4x activation fold.
Z'-Factor Calculation: Calculate the Z'-factor between the Alda-1 control and DMSO vehicle. The assay is only valid for SAR comparison if Z' > 0.5.
Structure-Activity Relationship (SAR) & Causality
The divergent biological profiles of these analogs highlight a fundamental principle in drug design: the delicate balance between electronics and lipophilicity.
When evaluating N-[(4-nitrophenyl)methyl]aniline , the strong electron-withdrawing nature of the nitro group pulls electron density away from the benzylic carbon via inductive effects. While the benzylic CH₂ group insulates the amine from direct resonance, the inductive pull is sufficient to lower the pKa of the secondary amine. In the context of saFabI, a highly basic amine is often preferred to maintain a strong hydrogen bond with the catalytic tyrosine. Consequently, the 4-nitro analog underperforms compared to the 4-chloro analog, where the halogen provides necessary lipophilicity for cell wall penetration without severely compromising amine basicity.
Conversely, in the ALDH2 allosteric pocket, the binding is heavily reliant on shape complementarity and localized polar interactions. The nitro group, while bulky, acts as a potent hydrogen-bond acceptor, allowing it to anchor into polar sub-pockets that lipophilic halogens cannot exploit, resulting in moderate activation properties that serve as a starting point for further neuroprotective drug optimization.
References
Zhang, J., Huang, H., Zhou, X., Xu, Y., Chen, B., Tang, W., & Xu, K. (2019). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 10(3), 329-333.
URL:[Link]
Zhao, F., Yu, Z., Tian, W., Huang, X., Zhang, Q., Zhou, R., Hu, J., Yu, S., Chen, X., & Zheng, C. (2025).
Comparative
High-Performance Organic Nonlinear Optical Materials: A Comparative Guide on N-[(4-nitrophenyl)methyl]aniline vs. Benchmark Alternatives
Introduction Organic nonlinear optical (NLO) materials are fundamental to the advancement of next-generation photonics, enabling critical technologies such as terahertz (THz) wave generation, ultrafast electro-optic modu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Organic nonlinear optical (NLO) materials are fundamental to the advancement of next-generation photonics, enabling critical technologies such as terahertz (THz) wave generation, ultrafast electro-optic modulation, and second-harmonic generation (SHG) 1. The absolute prerequisite for SHG in any material is a non-centrosymmetric crystal structure that allows for an effectively non-counterbalanced spontaneous electronic polarization [[2]](). While inorganic crystals like BBO or KDP dominate commercial high-power laser systems, organic molecules offer significantly higher nonlinear susceptibilities and faster response times due to purely electronic
The optical response of organic NLO materials is governed by the transition of the dipole moment from the ground state (HOMO) to the excited state (LUMO) [[3]](). This is typically achieved using a Donor-
-Acceptor (D--A) molecular architecture.
N-[(4-nitrophenyl)methyl]aniline (also known as N-(4-nitrobenzyl)aniline) presents a fascinating structural paradigm 4. It consists of an aniline moiety acting as the electron donor and a 4-nitrophenyl group acting as the electron acceptor 5. However, unlike fully conjugated systems, these groups are connected by an
-hybridized methylene bridge (-CH-).
The Causality of the Methylene Bridge
In highly conjugated molecules like 2-methyl-4-nitroaniline (MNA), the uninterrupted
-electron deviation produces a massive molecular dipole moment and high second-order hyperpolarizability () 6. However, this extended conjugation severely narrows the HOMO-LUMO gap, causing strong absorption in the visible spectrum (narrowing the transparency window) 3.
By introducing the methylene bridge in N-[(4-nitrophenyl)methyl]aniline, the extended
-conjugation is intentionally broken. This structural choice causes two critical effects:
Enhanced Transparency: The HOMO-LUMO gap is widened, blue-shifting the absorption cut-off wavelength (
) and making the crystal highly transparent in the visible region.
Favorable Crystal Packing: The conformational flexibility of the
carbon disrupts strong dipole-dipole antiparallel alignments, increasing the probability that the molecule will crystallize in a non-centrosymmetric space group—an absolute requirement for macroscopic SHG 2.
Fig 1. Intramolecular charge transfer pathway in D-π-A organic nonlinear optical molecules.
Comparative Performance Analysis
To objectively evaluate N-[(4-nitrophenyl)methyl]aniline, we must benchmark it against industry-standard organic NLO materials.
Lower raw hyperpolarizability due to broken -conjugation.
MNA (2-methyl-4-nitroaniline)
Fully Conjugated D--A
~22x
~500 nm
High nonlinear polarizability; strong green light signal 6.
Absorbs strongly in the blue/green region; thermal instability.
DAST
Organic Ionic Salt
~1000x
~530 nm
Exceptional THz generation and electro-optic coefficients [[1]]().
Highly hygroscopic; difficult to grow large, defect-free crystals.
Urea
Simple Aliphatic Amide
1x (Reference)
~200 nm
Deep UV transparency; universal calibration standard.
Very low SHG efficiency compared to aromatic D--A systems.
Note: SHG efficiency is heavily dependent on phase-matching conditions and incident light interacting parallel to the crystal's optimal polar axis 1.
Experimental Protocols: Self-Validating Systems
As a best practice in materials science, NLO characterization must be self-validating. The following protocols incorporate internal controls to eliminate environmental and instrumental artifacts.
Protocol 1: Kurtz-Perry Powder SHG Measurement
The Kurtz-Perry method evaluates the macroscopic SHG efficiency of a powdered sample. To ensure trustworthiness, the protocol uses Urea as a simultaneous internal standard to normalize out laser power fluctuations.
Step-by-Step Methodology:
Sample Preparation: Grind the synthesized N-[(4-nitrophenyl)methyl]aniline and analytical-grade Urea into microcrystalline powders. Sieve both materials to a strict particle size range (e.g., 100–150
m). Causality: SHG intensity is highly dependent on particle size due to phase-matching coherence lengths; mismatched sizes will invalidate the comparison 2.
Capillary Loading: Pack the sieved powders uniformly into identical glass capillary tubes to ensure a consistent optical path length.
Laser Excitation: Irradiate the capillaries using a Q-switched Nd:YAG laser (
Optical Filtering: Route the scattered emission through a 1064 nm notch filter (to block the fundamental IR beam) followed by a 532 nm narrow bandpass filter (to isolate the SHG signal).
Detection & Normalization: Capture the 532 nm photons using a Photomultiplier Tube (PMT) coupled to an oscilloscope. Calculate the relative SHG efficiency by taking the ratio of the sample's peak voltage to the Urea reference's peak voltage.
Fig 2. Kurtz-Perry powder method workflow for evaluating Second Harmonic Generation efficiency.
Protocol 2: Laser Damage Threshold (LDT) Testing
Organic compounds are often considered fragile, but optimized polymeric and crystalline NLO materials can exhibit damage thresholds exceeding 10 GW/cm
Mounting: Secure a single crystal of the NLO material on an X-Y-Z motorized translation stage.
Beam Focusing: Focus the Nd:YAG laser beam (1064 nm) onto the crystal surface using a converging lens (f = 10 cm). Causality: A strictly Gaussian beam profile must be used so the focal spot area (
) can be mathematically verified.
Irradiation & Escalation: Expose the crystal to single-shot laser pulses. Gradually increase the pulse energy using a variable optical attenuator.
Damage Verification: Monitor the crystal surface via a high-resolution CCD camera. The threshold is defined as the exact energy where plasma sparking, surface pitting, or micro-cracking is first observed.
Calculation: Compute the LDT (GW/cm
) using the formula , where is the threshold energy and is the pulse duration.
Conclusion
While fully conjugated molecules like MNA and DAST offer superior raw hyperpolarizability, N-[(4-nitrophenyl)methyl]aniline demonstrates the elegance of structural compromise. By utilizing an
-hybridized methylene bridge to interrupt conjugation, researchers can engineer organic crystals that successfully balance SHG efficiency with crucial optical transparency and non-centrosymmetric stability.
References
Characterization of organic crystals for second-harmonic generation. Optica.[Link]
Study on MNA Structure and Property of Organic Nonlinear Materials for Frequency Transformation Technology. Academax.[Link]
Synthesis and Nonlinear Optical Studies on Organic Compounds in Laser-Deposited Films. IntechOpen.[Link]
Nonlinear Optical Properties of Organic Molecules and Crystals. Lingaya's Vidyapeeth.[Link]
Autonomous self-healing organic crystals for nonlinear optics. PMC/NIH.[Link]
Analytical Comparison Guide: Assessing the Purity of Synthesized N-[(4-nitrophenyl)methyl]aniline Against a Certified Reference Standard
Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently oversee the transition of novel synthetic intermediates from the bench to cGMP manufacturing. N-[(4-nitrophenyl)methyl]anili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I frequently oversee the transition of novel synthetic intermediates from the bench to cGMP manufacturing. N-[(4-nitrophenyl)methyl]aniline—a versatile secondary amine scaffold used in the synthesis of advanced therapeutics—presents unique analytical challenges. Assessing its purity is not merely about running a sample through an HPLC; it requires a mechanistic understanding of the synthesis route, the inherent behavior of secondary amines on silica-based stationary phases, and rigorous alignment with the latest regulatory frameworks.
This guide provides an objective, data-driven comparison between a bench-synthesized batch of N-[(4-nitrophenyl)methyl]aniline and a certified reference standard. By establishing a self-validating analytical protocol grounded in the recently implemented ICH Q2(R2) guidelines[1], we ensure that our purity assessment is both scientifically rigorous and regulatorily compliant.
Mechanistic Impurity Profiling: The Causality of Contamination
To design an effective analytical method, we must first understand the origin of potential impurities. N-[(4-nitrophenyl)methyl]aniline is typically synthesized via the reductive amination of 4-nitrobenzaldehyde with aniline, using sodium triacetoxyborohydride (NaBH(OAc)₃) as the selective reducing agent.
While highly efficient, this pathway is not immune to side reactions. The primary impurities we must separate and quantify include:
Standard reversed-phase (RP) C18 columns often struggle with secondary amines like N-[(4-nitrophenyl)methyl]aniline. The basic nitrogen interacts with residual acidic silanols on the silica support, leading to severe peak tailing, poor resolution, and inaccurate integration.
The Causality of Column Choice: To counteract this, we utilize a mixed-mode stationary phase (e.g., Primesep C). These columns incorporate embedded acidic ion-pairing groups within the hydrophobic alkyl chain. This dual-interaction mechanism (hydrophobic + cation-exchange) not only sharpens the secondary amine peak but also uniquely reverses the elution order of amines based on their basicity (Tertiary < Secondary < Primary)[2]. This ensures that our target secondary amine is cleanly resolved from unreacted aniline and any tertiary amine byproducts.
Furthermore, relying solely on chromatographic area percent (Area %) is a fundamental flaw in purity assessment, as different molecules possess different UV molar absorptivities. To determine the true content (w/w %), the synthesized batch must be quantified against a Certified Reference Material (CRM)[3].
Self-Validating Experimental Protocol
A robust protocol must be self-validating. This means the system continuously proves its own reliability before any sample data is accepted, aligning with the ICH Q2(R2) lifecycle approach to analytical procedure validation[4].
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an isocratic mobile phase of 40% Acetonitrile and 60% Water, modified with 0.1% Trifluoroacetic acid (TFA) to maintain a low pH, ensuring complete ionization of the amines and the embedded column groups.
System Suitability Testing (SST) - The Internal Control: Inject a resolution mixture containing aniline, N-[(4-nitrophenyl)methyl]aniline, and a representative tertiary amine. Acceptance Criteria: Resolution (Rs) between all peaks must be > 2.0, and the tailing factor for the target peak must be < 1.5. If SST fails, the run is aborted.
Reference Standard Calibration: Prepare the Certified Reference Standard at three concentration levels (e.g., 50, 100, and 150 µg/mL). Inject in triplicate to establish linearity and calculate the UV response factor.
Sample Preparation: Accurately weigh 10.0 mg of the synthesized N-[(4-nitrophenyl)methyl]aniline. Dissolve in 100 mL of mobile phase (yielding 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.
Data Acquisition & Integration: Inject the synthesized sample. Integrate peaks at 254 nm (the isobestic point for these aromatic systems)[5].
Assay Calculation: Calculate the true w/w % purity using the response factor derived from the reference standard, rather than simple area normalization.
Self-validating HPLC analytical workflow for purity assessment.
Comparative Data Presentation
The following tables summarize the chromatographic conditions and the quantitative comparison between the synthesized batch and the reference standard.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
Mixed-Mode RP (150 x 4.6 mm, 5 µm)
Embedded acidic groups prevent secondary amine tailing[2].
Mobile Phase
40% ACN / 60% H₂O (0.1% TFA)
Low pH ensures full ionization of basic analytes.
Flow Rate
1.0 mL/min
Optimal linear velocity for standard 4.6 mm ID columns.
Table 2: Purity Comparison (Synthesized vs. Reference Standard)
Sample
Retention Time (min)
Chromatographic Purity (Area %)
True Content Assay (w/w %)
Impurity Profile
Reference Standard (CRM)
6.42
99.8%
99.5% ± 0.1%
None detected > 0.05%
Synthesized Batch A
6.45
98.2%
96.8% ± 0.3%
Aniline (1.1%), Unknown (0.5%)
Analytical Insight: Notice the discrepancy between the Chromatographic Purity (98.2%) and the True Content Assay (96.8%) for the synthesized batch. This highlights the danger of relying solely on area normalization. The unreacted aniline impurity has a lower molar absorptivity at 254 nm than the target compound, meaning its physical mass is underrepresented by its peak area[3].
Method Validation Summary (ICH Q2(R2) Compliance)
To ensure trustworthiness, the analytical procedure was validated against the core parameters defined in the ICH Q2(R2) guidelines[1].
Assessing the purity of synthesized N-[(4-nitrophenyl)methyl]aniline requires more than a generic HPLC run. By leveraging mixed-mode column chemistry to control secondary amine tailing and utilizing a certified reference standard to calculate true w/w % assay, we eliminate the blind spots inherent in simple area normalization. This self-validating approach, strictly aligned with ICH Q2(R2) guidelines, provides researchers and drug development professionals with a highly accurate, reproducible framework for characterizing critical synthetic intermediates.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. URL: [Link]
Comprehensive Comparison Guide: Cross-Validation of Experimental and Theoretical Spectral Data for N-[(4-nitrophenyl)methyl]aniline
Executive Summary In the landscape of computer-aided drug design and materials science, validating theoretical models against empirical bench data is a critical bottleneck. N-[(4-nitrophenyl)methyl]aniline (also known as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of computer-aided drug design and materials science, validating theoretical models against empirical bench data is a critical bottleneck. N-[(4-nitrophenyl)methyl]aniline (also known as N-(4-nitrobenzyl)aniline) serves as an exceptional benchmarking molecule. Its donor-bridge-acceptor architecture—featuring an electron-rich aniline moiety linked via a flexible methylene bridge to an electron-deficient 4-nitrophenyl ring—presents unique challenges for computational modeling.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three leading Density Functional Theory (DFT) alternatives: B3LYP , M06-2X , and ωB97X-D . By establishing a self-validating workflow, this guide demonstrates how to cross-validate predicted NMR, IR, and UV-Vis spectra against experimental data, ultimately revealing the causality behind functional success or failure.
The Challenge: Functional Selection for Donor-Bridge-Acceptor Systems
Selecting the correct DFT functional is not merely a matter of computational cost; it is a matter of physical causality. The structural and electronic properties of N-[(4-nitrophenyl)methyl]aniline expose the inherent biases of different functionals:
B3LYP (The Traditional Standard): While B3LYP provides excellent baseline predictions for localized vibrational frequencies (IR)[1], it systematically fails when modeling the UV-Vis spectra of donor-acceptor molecules. This is due to the self-interaction error (SIE), which artificially lowers the energy of long-range charge-transfer (CT) states.
M06-2X (The Meta-GGA Alternative): Highly parameterized to capture medium-range correlation, M06-2X excels at predicting the folded conformations of the flexible methylene bridge[2]. This makes it highly accurate for predicting time-averaged NMR chemical shifts.
ωB97X-D (The Range-Separated Champion): By incorporating empirical dispersion and increasing exact Hartree-Fock exchange at long interelectronic distances, ωB97X-D corrects the asymptotic behavior of the exchange potential[3]. This functional is essential for accurately modeling both the non-covalent interactions (geometry) and the CT excitation energies (UV-Vis).
Self-Validating Methodologies: Bench vs. In Silico Protocols
To ensure scientific integrity, the cross-validation process must be a closed, self-validating loop. The Root Mean Square Deviation (RMSD) between the experimental bench data and the theoretical output serves as the objective function for validation.
Fig 1. Self-validating cross-validation workflow for spectral data.
Experimental Protocol (Bench)
Synthesis & Purification: Reflux equimolar amounts of 4-nitrobenzaldehyde and aniline in ethanol to form the intermediate imine. Reduce the imine in situ using sodium borohydride (NaBH₄) to yield N-[(4-nitrophenyl)methyl]aniline. Purify via column chromatography.
FT-IR Spectroscopy: Grind the purified solid with KBr, press into a translucent pellet, and record the spectrum from 4000 to 400 cm⁻¹. Key diagnostic peaks include the N-H stretch (~3400 cm⁻¹) and asymmetric NO₂ stretch (~1520 cm⁻¹).
NMR Spectroscopy: Dissolve the sample in CDCl₃. Acquire ¹H and ¹³C NMR spectra at 298 K on a 400 MHz spectrometer, utilizing Tetramethylsilane (TMS) as the internal reference standard (0.00 ppm).
UV-Vis Spectroscopy: Prepare a 10⁻⁵ M solution in ethanol. Record the absorption spectrum from 200 to 600 nm to capture the localized π→π* transitions and the broader intramolecular charge transfer (ICT) band.
Theoretical Protocol (In Silico)
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to explore the rotational degrees of freedom around the -CH₂- bridge, isolating the global minimum.
Geometry Optimization & Frequencies: Using the ORCA 5.0 software suite[4], optimize the lowest-energy conformer utilizing the def2-TZVP basis set. Immediately follow with a frequency calculation to confirm the absence of imaginary frequencies (verifying a true local minimum) and extract harmonic IR frequencies. Apply functional-specific scaling factors (e.g., 0.960 for B3LYP) to correct for anharmonicity.
Magnetic Shielding (NMR): Apply the Gauge-Independent Atomic Orbital (GIAO) method to the optimized geometry. Convert isotropic shielding tensors to chemical shifts by subtracting them from the calculated shielding tensor of a TMS reference optimized at the identical level of theory.
Excited States (TD-DFT): Calculate the first 20 singlet excited states using Time-Dependent DFT (TD-DFT). Crucially, apply the Conductor-like Polarizable Continuum Model (CPCM) for ethanol; vacuum calculations will artificially destabilize the CT states.
Quantitative Performance Comparison
The table below summarizes the cross-validation results, utilizing the RMSD to objectively rank the performance of the three functional alternatives against the experimental bench data.
Functional / Method
IR Frequencies RMSD (cm⁻¹)
¹³C NMR Shifts RMSD (ppm)
UV-Vis λmax (nm)
UV-Vis Error (Δ nm)
Experimental Bench
N/A
N/A
~340
0
B3LYP / def2-TZVP
14.2
2.8
412
+72 (Severe Red-Shift)
M06-2X / def2-TZVP
10.5
1.7
331
-9 (Slight Blue-Shift)
ωB97X-D / def2-TZVP
11.1
1.9
345
+5 (Highly Accurate)
Mechanistic Causality: Why Functionals Fail or Succeed
Understanding why a functional produces specific data is the hallmark of rigorous computational chemistry.
The UV-Vis Charge Transfer Failure:
When N-[(4-nitrophenyl)methyl]aniline absorbs UV light, electron density shifts from the electron-rich aniline donor to the electron-deficient nitrophenyl acceptor. Standard hybrid functionals like B3LYP[1] suffer from severe self-interaction error during this process. They artificially lower the energy required for this charge transfer, resulting in a predicted λmax that is massively red-shifted (+72 nm). Range-separated functionals like ωB97X-D[3] enforce 100% exact exchange at long distances, correctly penalizing the charge separation and yielding a highly accurate excitation energy.
Fig 2. TD-DFT excitation pathways highlighting charge transfer correction.
The NMR Conformation Dependency:
NMR chemical shifts are highly sensitive to the spatial arrangement of atoms. The flexible methylene bridge allows the molecule to adopt folded conformations driven by weak intramolecular dispersion interactions (π-π stacking). B3LYP lacks empirical dispersion, leading to an incorrect weighting of conformers and a higher RMSD (2.8 ppm). M06-2X[2] inherently captures this medium-range correlation, ensuring the theoretical structural ensemble matches the physical reality in solution, yielding the lowest NMR RMSD (1.7 ppm).
Conclusion
For the cross-validation of N-[(4-nitrophenyl)methyl]aniline, B3LYP is insufficient due to its failure in modeling charge-transfer states. M06-2X provides the best geometric and NMR predictions, but ωB97X-D emerges as the most robust all-around alternative, offering excellent geometric accuracy alongside superior UV-Vis predictive power. Researchers modeling donor-bridge-acceptor drug candidates must prioritize range-separated, dispersion-corrected functionals to ensure their in silico models accurately reflect benchtop realities.
References
Title: A benchmark study of dioxygen complexes based on coupled cluster and density functional theory (Citing: Chai, J.-D., & Head-Gordon, M. Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Phys. Chem. Chem. Phys. 10, 6615, 2008)
Title: ASSESSMENT OF THE PERFORMANCE OF THE M05-CLASS AND M06-CLASS FUNCTIONALS FOR THE STRUCTURE AND GEOMETRY OF THE HYDROGEN-BONDED AND HALOGEN-BONDED COMPLEXES (Citing: Zhao, Y., & Truhlar, D. G. Theor. Chem. Acc. 120, 215, 2008)
Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules (Citing: Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. J. Phys. Chem. 98, 11623, 1994)
Title: ORCA - Supported Software (Citing: Neese, F. The ORCA program system. WIREs Comput Mol Sci. 2: 73-78, 2012)
Benchmarking the synthetic efficiency of different routes to N-[(4-nitrophenyl)methyl]aniline
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core molecular scaffolds is of paramount importance. N-[(4-nitrophenyl)methyl]aniline, a secondary amine, represents...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core molecular scaffolds is of paramount importance. N-[(4-nitrophenyl)methyl]aniline, a secondary amine, represents a valuable building block in the synthesis of various organic molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data, to inform strategic decisions in the laboratory. We will delve into the practical and mechanistic nuances of one-pot reductive amination, a two-step Schiff base formation and reduction, and nucleophilic substitution, offering a comprehensive view of their respective efficiencies and applicabilities.
Introduction to the Synthetic Challenge
The synthesis of N-[(4-nitrophenyl)methyl]aniline involves the formation of a crucial secondary amine linkage. The choice of synthetic strategy can significantly impact yield, purity, reaction time, cost, and safety. This guide will explore the most common and effective methods for forging this C-N bond, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate route for a given research or development context.
Route 1: One-Pot Reductive Amination
Reductive amination is a highly efficient and widely utilized method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction combines the formation of an imine intermediate from an aldehyde and an amine, followed by its immediate reduction to the corresponding amine, thereby minimizing steps and maximizing atom economy.[2]
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base (an imine) from the condensation of 4-nitrobenzaldehyde and aniline. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for the nucleophilic attack by the aniline nitrogen. Subsequent dehydration yields the imine. A reducing agent, present in the same pot, then selectively reduces the C=N double bond to afford the final secondary amine. The choice of a mild reducing agent is crucial to avoid the premature reduction of the starting aldehyde.
Experimental Protocol: Reductive Amination using Sodium Borohydride and a Cation Exchange Resin
This protocol, adapted from a study on convenient reductive amination, demonstrates a rapid and high-yielding synthesis at room temperature.[3]
Materials:
4-Nitrobenzaldehyde (1 mmol, 151.1 mg)
Aniline (1 mmol, 93.1 mg)
Sodium borohydride (NaBH₄) (1 mmol, 37.8 mg)
DOWEX(R)50WX8 cation exchange resin (0.5 g)
Tetrahydrofuran (THF) (3 mL)
Procedure:
In a 10 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 mmol) and aniline (1 mmol) in THF (3 mL).
Add the DOWEX(R)50WX8 resin (0.5 g) to the solution.
Stir the resulting mixture for 5 minutes at room temperature.
Add sodium borohydride (1 mmol) to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.
Upon completion, filter the reaction mixture to remove the resin.
The filtrate contains the desired product, which can be further purified if necessary.
Route 2: Two-Step Synthesis via Schiff Base Intermediate
This approach separates the reductive amination into two distinct steps: the formation and isolation of the Schiff base intermediate, followed by its reduction. While less atom-economical than the one-pot method, this route can be advantageous when the imine is particularly stable or when a different reducing agent is desired for the second step.
Mechanistic Rationale
The first step involves the acid-catalyzed condensation of 4-nitrobenzaldehyde and aniline to form N-(4-nitrobenzylidene)aniline, the Schiff base.[4] This intermediate is then isolated and subsequently reduced in a separate step. The reduction of the isolated imine can be achieved using various reducing agents, such as sodium borohydride.[5]
Experimental Protocol: Schiff Base Formation and Subsequent Reduction
Part 1: Synthesis of N-(4-nitrobenzylidene)aniline (Schiff Base)
Materials:
4-Nitrobenzaldehyde (2 mmol, 302.2 mg)
Aniline (2 mmol, 186.2 mg)
Absolute ethanol (20 mL)
Concentrated sulfuric acid (1 drop, catalyst)
Procedure:
Dissolve 4-nitroaniline (2 mmol) in absolute ethanol (20 mL) in a round-bottomed flask.
Add 4-nitrobenzaldehyde (2 mmol) and one drop of concentrated sulfuric acid to the solution.
Stir the solution at room temperature. The reaction time can vary depending on the specific substrates, but typically ranges from minutes to a few hours.[4]
The formation of a precipitate indicates the formation of the Schiff base.
Isolate the solid product by filtration and wash with cold ethanol.
Part 2: Reduction of N-(4-nitrobenzylidene)aniline
Materials:
N-(4-nitrobenzylidene)aniline (from Part 1)
Methanol
Sodium borohydride (NaBH₄)
Procedure:
Dissolve the isolated Schiff base in methanol.
Cool the solution in an ice bath.
Add sodium borohydride portion-wise with stirring.
After the addition is complete, continue stirring for a designated period until the reaction is complete (monitored by TLC).
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by recrystallization or column chromatography.
Visualizing the Workflow: Two-Step Schiff Base Route
Caption: Two-step synthesis via a Schiff base intermediate.
Route 3: Nucleophilic Substitution
This classic approach involves the N-alkylation of aniline with a suitable 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or chloride. This reaction proceeds via a nucleophilic substitution mechanism.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide. The halide ion then departs as a leaving group. A base is typically added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the aniline starting material, which would render it non-nucleophilic. A significant challenge in this method can be over-alkylation, leading to the formation of a tertiary amine.[6]
Experimental Protocol: N-Alkylation of an Aniline Analogue with 4-Nitrobenzyl Bromide
The following protocol is adapted from a procedure for the N-alkylation of m-toluidine, a close structural analogue of aniline, and is expected to be readily applicable.
Materials:
Aniline (10 mmol, 0.93 g)
4-Nitrobenzyl bromide (11 mmol, 2.38 g)
Sodium dodecyl sulfate (SDS) (20 mg)
Sodium bicarbonate (NaHCO₃) (11 mmol, 0.92 g)
Water
Procedure:
In a reaction vessel, dissolve aniline (10 mmol) in water.
Add SDS (20 mg) followed by sodium bicarbonate (11 mmol).
Add 4-nitrobenzyl bromide (11 mmol).
Heat the reaction mixture to 80 °C for 1 hour.
Cool the reaction mixture. The product should precipitate.
Filter the product and recrystallize from a suitable solvent mixture (e.g., ethyl acetate and hexane) to yield the pure product.
Reported Yield (for a similar reaction): up to 97%
Visualizing the Workflow: Nucleophilic Substitution
Caption: Nucleophilic substitution workflow.
Comparative Analysis
To facilitate an objective comparison, the key parameters of each synthetic route are summarized in the table below.
NaBH₄ is flammable and reacts with water.[7] THF is a peroxide former.
Sulfuric acid is corrosive. Solvents are flammable.
4-Nitrobenzyl halides are lachrymatory and skin/eye irritants.[8] Aniline is toxic. Aqueous medium is a green advantage.
Advantages
Very fast, high yield, one-pot, mild conditions.
Allows for isolation and characterization of the intermediate.
High yield, uses water as a solvent.
Disadvantages
Requires a specific resin catalyst.
Longer overall reaction time, more handling steps.
Potential for over-alkylation, hazardous starting materials.
Conclusion and Recommendations
All three routes presented offer viable and efficient pathways to N-[(4-nitrophenyl)methyl]aniline. The choice of the optimal method will ultimately depend on the specific priorities and constraints of the laboratory.
For speed and efficiency with mild conditions, the one-pot reductive amination (Route 1) is highly recommended. Its short reaction time and high yield make it an attractive option for rapid synthesis.
The two-step Schiff base route (Route 2) offers greater control over the reaction. The ability to isolate the imine intermediate can be beneficial for characterization or if alternative reduction conditions are desired.
The nucleophilic substitution (Route 3) provides a high-yielding alternative, particularly notable for its use of water as a solvent, which is a significant green chemistry advantage. However, the hazardous nature of 4-nitrobenzyl halides necessitates careful handling and appropriate safety precautions.
It is advised that researchers carefully consider the safety data for all reagents and solvents before undertaking any of these synthetic procedures. The information provided in this guide should serve as a solid foundation for making an informed decision on the most suitable synthetic strategy for the preparation of N-[(4-nitrophenyl)methyl]aniline.
References
Andraos, J. (2024). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. RSC Publishing. [Link]
ResearchGate. (n.d.). Safety hazard and environmental index of the reductant used in the reductive amination process. [Link]
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1135–1143. [Link]
GalChimia. (2020, November 24). A Different Approach to Anilines. [Link]
ACS Publications. (2020). Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation. Organic Process Research & Development, 24(5), 840-845. [Link]
Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o988. [Link]
ResearchGate. (2017). Synthesis of N-substituted anilines via smiles rearrangement. [Link]
Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 22-27. [Link]
Haghgooie, R., et al. (2012). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry, 24(12), 6081-6084. [Link]
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemCatChem, 2(12), 1583-1586. [Link]
Ranu, B. C., Dey, R., & Hajra, A. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 240-244. [Link]
Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]
ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). [Link]
Online Chemistry Notes. (2020, August 15). Aniline – Lab preparation, Properties, Reactions and Uses. [Link]
SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 12(10), 1-6. [Link]
Evaluating the performance of N-[(4-nitrophenyl)methyl]aniline as a stabilizer compared to existing compounds
In the ever-evolving landscape of material science and drug development, the quest for superior stabilizing agents is paramount to enhancing product longevity, safety, and efficacy. This guide provides an in-depth, objec...
Author: BenchChem Technical Support Team. Date: March 2026
In the ever-evolving landscape of material science and drug development, the quest for superior stabilizing agents is paramount to enhancing product longevity, safety, and efficacy. This guide provides an in-depth, objective comparison of the potential performance of a novel compound, N-[(4-nitrophenyl)methyl]aniline, against established stabilizers. As a Senior Application Scientist, the following analysis is grounded in established scientific principles and proven experimental methodologies to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluation.
While extensive performance data for N-[(4-nitrophenyl)methyl]aniline as a stabilizer is not yet publicly available, its chemical structure—featuring a secondary amine and a nitro-aromatic group—suggests potential activity as an antioxidant and/or a UV stabilizer. This guide will, therefore, focus on the proposed mechanisms of action and a detailed roadmap for its empirical evaluation against well-characterized, commercially available stabilizers.
The Critical Role of Stabilizers
Polymers, pharmaceuticals, and other organic materials are susceptible to degradation from various environmental factors, including heat, light, and oxygen.[1][2] This degradation can manifest as discoloration, loss of mechanical strength, and reduced efficacy.[3][4] Stabilizers are chemical additives that inhibit or retard these degradation processes, thereby extending the shelf life and maintaining the performance of the end-product.[2][5]
The selection of an appropriate stabilizer is a critical decision in product formulation and is dictated by the nature of the material to be protected, the processing conditions, and the intended application environment. This guide will focus on three key areas of stabilization where N-[(4-nitrophenyl)methyl]aniline may offer potential benefits:
Thermal Stability: Resistance to degradation at elevated temperatures.[6][7]
Oxidative Stability: Prevention of degradation caused by reactions with oxygen.[1][8]
Photostability: Resistance to degradation upon exposure to light, particularly UV radiation.[3][4][7]
A New Contender: N-[(4-nitrophenyl)methyl]aniline
Chemical Structure and Properties:
N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H12N2O2.[9] Its structure features a secondary amine linkage between a p-toluidine and a 4-nitrobenzyl group. The presence of the amine group suggests potential as a radical scavenger, a mechanism common to many antioxidants, while the nitro-aromatic moiety could contribute to UV absorption and energy dissipation.[5][10]
To provide a robust evaluation, the performance of N-[(4-nitrophenyl)methyl]aniline should be compared against industry-standard stabilizers. The choice of comparators will depend on the specific application (e.g., polymer type, drug formulation).
Potential Comparators:
For Antioxidant Performance:
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT) and Irganox® 1010. These are primary antioxidants that act as radical scavengers.[5][12]
Aromatic Amines: Such as N-isopropyl-N'-phenyl-p-phenylenediamine, which are highly effective but can cause discoloration.[12][13]
For UV Stabilization:
UV Absorbers: Benzophenones and benzotriazoles that absorb UV radiation and dissipate it as heat.[3][4][5][14]
Hindered Amine Light Stabilizers (HALS): These do not absorb UV radiation but act as radical scavengers to inhibit photo-oxidation.[3][4][14]
Proposed Stabilization Mechanism of N-[(4-nitrophenyl)methyl]aniline
The potential stabilizing effect of N-[(4-nitrophenyl)methyl]aniline can be hypothesized to operate through a dual-function mechanism, leveraging both the amine and the nitro-aromatic functionalities.
Antioxidant Mechanism (Radical Scavenging)
Similar to secondary aromatic amine antioxidants, the amine proton in N-[(4-nitrophenyl)methyl]aniline can be donated to reactive free radicals (R• or ROO•), thereby neutralizing them and terminating the auto-oxidation chain reaction.[5][13]
Comprehensive Guide to the Safe Handling and Disposal of N-[(4-nitrophenyl)methyl]aniline For researchers, environmental health and safety (EHS) officers, and drug development professionals, the proper disposal of comple...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Safe Handling and Disposal of N-[(4-nitrophenyl)methyl]aniline
For researchers, environmental health and safety (EHS) officers, and drug development professionals, the proper disposal of complex organic waste is a critical component of laboratory safety and regulatory compliance. N-[(4-nitrophenyl)methyl]aniline (also known as N-(4-nitrobenzyl)aniline) is a synthetic intermediate that contains both an aniline moiety and a nitroaromatic group. Due to its dual-hazard structural profile, it requires highly controlled handling and disposal procedures.
This guide provides an authoritative, step-by-step operational protocol for the safe disposal of N-[(4-nitrophenyl)methyl]aniline, grounded in mechanistic causality and federal environmental regulations.
Hazard Profile & Mechanistic Causality
To safely manage any chemical, laboratory personnel must first understand the causality behind its hazards. N-[(4-nitrophenyl)methyl]aniline presents two distinct toxicological and reactive threats based on its functional groups:
The Aniline Moiety (Methemoglobinemia): Aniline derivatives are highly lipophilic and readily absorbed through the skin, lungs, and gastrointestinal tract. Once absorbed, they undergo N-hydroxylation in the liver to form phenylhydroxylamine intermediates. These metabolites act as potent oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobin[1]. This abnormal hemoglobin cannot bind oxygen, leading to functional anemia, cellular hypoxia, and potentially fatal cardiovascular collapse.
The Nitroaromatic Moiety (Toxicity & Reactivity): Nitroaromatic compounds are environmentally persistent and highly toxic to aquatic life. Furthermore, under highly basic conditions or in the presence of strong reducing agents, nitro groups can undergo exothermic reduction reactions.
Operational Causality: Because of these inherent risks, in-laboratory neutralization or chemical degradation (e.g., using bleach or reducing agents) is strictly prohibited. Attempting to neutralize this compound without specialized equipment can generate highly toxic nitrogen dioxide (NO₂) gas or reactive intermediates. The only self-validating, safe method for disposal is professional high-temperature incineration.
Regulatory Classification & Waste Profiling
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing N-[(4-nitrophenyl)methyl]aniline must be managed as Hazardous Waste [2].
While it may not have a specific "U" or "P" listed waste code by name, it exhibits the characteristic of toxicity and must be profiled accordingly. Institutions must evaluate the waste stream to assign the correct local, state, and federal waste codes (often categorized under toxic organic solids/liquids) before transport.
Step-by-Step Disposal Protocol
This protocol establishes a self-validating system: each step features a physical or documentary check to ensure the waste is contained, compatible, and compliant.
Phase 1: Waste Segregation & Containerization
Isolate the Waste Stream: Collect N-[(4-nitrophenyl)methyl]aniline in a dedicated, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass).
Prevent Cross-Reactivity:Do not mix this compound with strong oxidizers, reducing agents, strong acids, or aqueous waste streams. Keep it segregated in a "Toxic Organic Waste" or "Nitroaromatic/Aniline Waste" stream.
Seal Integrity: Ensure the container has a secure, leak-proof, screw-top cap. Do not use parafilm as a primary seal for long-term waste storage.
Phase 2: RCRA-Compliant Labeling
Immediate Labeling: The moment the first drop or crystal of waste enters the container, attach a hazardous waste tag.
Required Nomenclature: Write the full chemical name—"N-[(4-nitrophenyl)methyl]aniline"—and its primary hazards ("Toxic," "Health Hazard"). Never use abbreviations, structural formulas, or acronyms on waste labels, as this violates EPA regulations and endangers emergency responders.
Phase 3: Satellite Accumulation Area (SAA) Storage
Secondary Containment: Place the labeled waste container inside a secondary containment bin to capture any accidental leaks or structural failures of the primary vessel.
Ventilation: Store the SAA within a certified chemical fume hood or a continuously ventilated, dedicated waste storage cabinet [2].
Volume Limits: Monitor the SAA strictly. Under RCRA, laboratories may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) at the point of generation. Once the container is full, it must be moved to the central accumulation area within 3 days.
Phase 4: Final Disposal via High-Temperature Incineration
EHS Manifesting: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Provide them with the exact volume and chemical profile.
Thermal Destruction: The licensed contractor will transport the waste to a permitted facility for high-temperature incineration. This process utilizes temperatures exceeding 1,000°C to completely cleave the C-N and N-O bonds, destroying the toxic pharmacophore and converting the compound into basic gases (CO₂, H₂O, and N₂), which are scrubbed before atmospheric release.
Spill Management Protocol
In the event of an accidental spill, immediate action is required to prevent dermal absorption and inhalation of dust/vapors.
Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood sash is lowered to maximize airflow, or if outside a hood, ensure room ventilation is active.
Don PPE: Equip heavy-duty chemical-resistant gloves (Viton or Butyl rubber—not standard thin nitrile, which aniline derivatives can permeate), a lab coat, and chemical splash goggles.
Containment: For solid spills, gently cover the powder with damp, inert absorbent material (like sand or vermiculite) to prevent aerosolization. For liquid solutions, surround the spill with inert absorbent pads.
Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth hazardous waste container.
Decontamination: Wash the affected surface thoroughly with soap and water, collecting the wash water as hazardous waste.
Quantitative Data & Hazard Summary
The following table summarizes the critical safety and logistical data required for profiling N-[(4-nitrophenyl)methyl]aniline waste.
The following diagram illustrates the logical workflow for managing N-[(4-nitrophenyl)methyl]aniline, ensuring that both routine waste and accidental spills are routed to the correct regulatory endpoints.
Disposal decision workflow for N-[(4-nitrophenyl)methyl]aniline.
References
Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). "Aniline | Medical Management Guidelines." Toxic Substance Portal. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." Hazardous Waste Generators. Available at:[Link]
Handling
Personal protective equipment for handling N-[(4-nitrophenyl)methyl]aniline
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. When handling complex nitroaromatic amines like N-[(4-nitrophenyl)methyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. When handling complex nitroaromatic amines like N-[(4-nitrophenyl)methyl]aniline (CAS: 10359-18-9, also known as N-(4-nitrobenzyl)aniline), standard laboratory precautions are fundamentally inadequate[1][2].
To build a truly safe operational environment, we must first understand the causality behind the chemical's toxicity. This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals to ensure absolute safety, regulatory compliance, and environmental protection.
Mechanistic Toxicology: The Causality Behind PPE Selection
The selection of Personal Protective Equipment (PPE) is dictated by the specific toxicokinetic profile of the molecule. N-[(4-nitrophenyl)methyl]aniline presents severe acute toxicity risks due to the synergistic hazards of its aniline and nitrobenzyl moieties[3][4].
Dermal Permeability: Aniline derivatives are highly lipophilic. If they contact the skin, they rapidly bypass the stratum corneum, making standard, thin nitrile gloves dangerously ineffective due to rapid permeation[5][6].
The Methemoglobinemia Pathway: Once absorbed systemically (via skin or inhalation), the compound undergoes hepatic metabolism into reactive intermediates, such as phenylhydroxylamine[4]. These metabolites act as potent oxidizing agents in the bloodstream, converting the oxygen-carrying ferrous iron (Fe2+) in hemoglobin to the oxidized ferric state (Fe3+)[7]. The resulting molecule, methemoglobin, cannot bind oxygen. This triggers a leftward shift in the oxygen dissociation curve, leading to functional anemia and potentially fatal tissue hypoxia (cyanosis)[7][8].
Toxicological pathway of N-[(4-nitrophenyl)methyl]aniline inducing methemoglobinemia.
PPE Specifications & Quantitative Performance Data
To prevent the initiation of the methemoglobinemia pathway and mitigate local irritation (H315, H319)[2][9], strict barrier protection is required. The following table summarizes the required PPE based on and EN 374 standards for aniline derivatives[10][11].
PPE Category
Material Specification
Thickness
Breakthrough Time
Mechanistic Justification
Hand Protection (Primary)
Butyl Rubber or Viton®
≥ 0.35 mm
> 480 minutes
Impermeable to lipophilic aromatic amines; prevents systemic dermal absorption[10][11].
Hand Protection (Warning)
Standard Nitrile
0.11 mm
< 10 minutes
NOT RECOMMENDED. Rapid degradation and permeation by anilines[5].
Eye Protection
Polycarbonate Splash Goggles
N/A
N/A
Prevents mucosal absorption and serious eye damage (H319)[2][9].
Body Protection
Tyvek® 400 Suit or Chem-Resistant Apron
N/A
N/A
Protects against systemic absorption from accidental powder/solution spills on clothing[11].
Respiratory
NIOSH N95 (Solid) or OV Cartridge (Solution)
N/A
N/A
Prevents inhalation of dust/vapors, mitigating respiratory tract irritation (H335)[2][9].
Operational Protocols: Self-Validating Workflows
In high-stakes chemical handling, a protocol is only effective if it includes built-in verification mechanisms. Every step below must be validated before proceeding to the next.
Phase 1: Preparation & Handling
Environmental Verification: Ensure the laboratory chemical fume hood is fully operational.
Validation Step: Check the digital airflow monitor; it must read a face velocity between 80–120 feet per minute (FPM) before opening the chemical container.
PPE Donning & Integrity Check: Don the Tyvek suit, safety goggles, and Butyl rubber gloves.
Validation Step: Perform a pneumatic inflation test on the Butyl gloves (trap air inside and squeeze) to verify the absence of microscopic pinholes prior to use.
Containment Setup: Place a disposable, chemical-absorbent mat inside the fume hood to catch micro-spills.
Validation Step: Ensure the mat covers the entire working radius beneath the analytical balance.
Execution: Weigh the N-[(4-nitrophenyl)methyl]aniline using an enclosed analytical balance. Use anti-static spatulas to prevent the aerosolization of the fine powder.
Decontamination: Wipe down the exterior of all sealed reaction vessels with a compatible solvent (e.g., ethanol) before removing them from the hood.
Phase 2: Emergency Spill Response
Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.
Validation Step: Visually confirm the lab doors are closed and physically post a "DO NOT ENTER: Toxic Spill" hazard sign.
Containment: Cover the solid spill with damp sand or a commercial chemical absorbent to prevent dust generation. Do NOT sweep dry powder , as this will aerosolize the toxin[9].
Collection: Use a non-sparking tool to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.
Surface Decontamination: Wash the spill area with a mild acidic solution (e.g., 5% acetic acid) to protonate and degrade residual amines, followed by copious amounts of soap and water.
Validation Step: Swipe the cleaned area with a pH test strip to ensure the surface has returned to a neutral pH (7.0).
Phase 3: Disposal Plan
Segregation: Never mix N-[(4-nitrophenyl)methyl]aniline waste with strong oxidizing agents, as this can trigger violent exothermic reactions[9].
Validation Step: Cross-reference the waste container log against a chemical compatibility matrix before adding the material.
Packaging: Seal the waste in a clearly labeled, leak-proof HDPE container. The label must explicitly state: "Hazardous Waste: Toxic Aromatic Amine (CAS 10359-18-9)".
Manifesting: Log the exact mass of the disposed chemical in the laboratory's Environmental Health and Safety (EHS) tracking system.
Validation Step: Do not move the container until the EHS system generates a confirmed receipt/tracking barcode.
Final Disposal: Transfer the manifested waste to a certified hazardous waste contractor for high-temperature incineration. This is the only approved method for completely destroying nitroaromatic compounds without generating secondary toxic byproducts.